molecular formula C27H46O2 B15557637 (25RS)-26-Hydroxycholesterol-d4

(25RS)-26-Hydroxycholesterol-d4

カタログ番号: B15557637
分子量: 406.7 g/mol
InChIキー: FYHRJWMENCALJY-UTWPMAJGSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(25RS)-26-Hydroxycholesterol-d4 is a useful research compound. Its molecular formula is C27H46O2 and its molecular weight is 406.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C27H46O2

分子量

406.7 g/mol

IUPAC名

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5,5,7,7-tetradeuterio-7-hydroxy-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t18?,19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i6D2,17D2

InChIキー

FYHRJWMENCALJY-UTWPMAJGSA-N

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to (25RS)-26-Hydroxycholesterol-d4: Structure, Properties, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (25RS)-26-Hydroxycholesterol-d4, a deuterated form of the oxysterol 26-hydroxycholesterol (B79680). This document details its chemical structure, and physical properties, and explores its significant role as a Liver X Receptor (LXR) agonist. It is intended to be a valuable resource for professionals in research and drug development, offering insights into its biological functions and providing detailed experimental methodologies.

Core Concepts: Structure and Physicochemical Properties

This compound is a synthetic, stable isotope-labeled version of 26-hydroxycholesterol, an important endogenous oxysterol. The deuterium (B1214612) labeling at the 24 and 26 positions makes it a valuable tool for a variety of research applications, particularly in mass spectrometry-based quantification and metabolic studies.

Below is a table summarizing the key quantitative data for this compound.

PropertyValue
Chemical Formula C₂₇H₄₂D₄O₂
Molecular Weight 406.68 g/mol [1]
Synonyms (25RS)-Cholest-5-ene-3β,26-diol-d4, 26-Hydroxycholesterol-d4
Deuterium Labeling Labeled with four deuterium atoms at the 24, 24, 26, and 26 positions.[1]
Physical State Solid (presumed, based on non-deuterated form)
Storage Conditions Store at -20°C for long-term stability.

Biological Significance: A Liver X Receptor (LXR) Agonist

26-Hydroxycholesterol, the non-deuterated parent compound of this compound, is a well-established endogenous agonist of Liver X Receptors (LXRs).[2] LXRs are nuclear receptors that play a pivotal role in the regulation of cholesterol homeostasis, fatty acid metabolism, and inflammation.

Activation of LXRs by ligands such as 26-hydroxycholesterol initiates a signaling cascade that leads to the transcription of target genes involved in reverse cholesterol transport, a process crucial for the removal of excess cholesterol from peripheral tissues. This makes LXR a promising therapeutic target for diseases associated with lipid dysregulation, such as atherosclerosis.

The LXR signaling pathway is a central regulatory hub in maintaining lipid balance. The diagram below illustrates the key steps in this pathway.

LXR_Signaling_Pathway LXR Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Oxysterols Oxysterols (e.g., 26-Hydroxycholesterol) LXR_RXR_inactive Inactive LXR/RXR Heterodimer Oxysterols->LXR_RXR_inactive Binding and Activation LXR_RXR_active Active LXR/RXR Heterodimer LXR_RXR_inactive->LXR_RXR_active Translocation to Nucleus LXRE LXR Response Element (LXRE) LXR_RXR_active->LXRE Binds to Target_Genes Target Gene Transcription (e.g., ABCA1, ABCG1, SREBP-1c) LXRE->Target_Genes Initiates mRNA mRNA Target_Genes->mRNA Leads to Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Cholesterol_Efflux Increased Cholesterol Efflux Protein_Synthesis->Cholesterol_Efflux Lipogenesis Modulation of Lipogenesis Protein_Synthesis->Lipogenesis Inflammation Anti-inflammatory Effects Protein_Synthesis->Inflammation

A simplified diagram of the Liver X Receptor (LXR) signaling pathway.

Experimental Protocols and Methodologies

The use of this compound as an internal standard is crucial for accurate quantification of endogenous 26-hydroxycholesterol in biological samples. Below are detailed methodologies for key experiments.

Quantification of 26-Hydroxycholesterol in Biological Samples by LC-MS/MS

This protocol outlines the general steps for the extraction and analysis of 26-hydroxycholesterol from cell cultures or plasma using this compound as an internal standard.

Materials:

  • Biological sample (e.g., cell lysate, plasma)

  • This compound (internal standard)

  • Organic solvents (e.g., chloroform, methanol, hexane, isopropanol)

  • Solid Phase Extraction (SPE) columns (e.g., silica-based)

  • LC-MS/MS system with a C18 reverse-phase column

Experimental Workflow:

LCMS_Workflow LC-MS/MS Quantification Workflow Sample_Prep 1. Sample Preparation (e.g., cell lysis, plasma collection) Spike_IS 2. Spike with this compound (Internal Standard) Sample_Prep->Spike_IS Lipid_Extraction 3. Liquid-Liquid Extraction (e.g., Folch or Bligh-Dyer method) Spike_IS->Lipid_Extraction SPE 4. Solid Phase Extraction (SPE) (for sample cleanup and enrichment) Lipid_Extraction->SPE LC_Separation 5. Liquid Chromatography (LC) (Separation on a C18 column) SPE->LC_Separation MS_Detection 6. Mass Spectrometry (MS/MS) (Detection and Quantification) LC_Separation->MS_Detection Data_Analysis 7. Data Analysis (Ratio of endogenous analyte to internal standard) MS_Detection->Data_Analysis

Workflow for the quantification of 26-hydroxycholesterol using a deuterated internal standard.

Detailed Steps:

  • Sample Preparation: Homogenize tissues or lyse cells in an appropriate buffer. For plasma samples, they can often be used directly after thawing.

  • Internal Standard Spiking: Add a known amount of this compound to each sample. This is critical for correcting for sample loss during extraction and for variations in instrument response.

  • Lipid Extraction: Perform a liquid-liquid extraction using a method such as the Folch or Bligh-Dyer procedure to isolate the lipid fraction from the aqueous phase.

  • Solid Phase Extraction (SPE): Use an SPE column to further purify the lipid extract and enrich for the oxysterol fraction. Elute the oxysterols with an appropriate solvent mixture (e.g., hexane:isopropanol).

  • LC-MS/MS Analysis: Inject the purified sample onto a C18 reverse-phase column for chromatographic separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ions of both endogenous 26-hydroxycholesterol and the deuterated internal standard.

  • Data Analysis: Quantify the amount of endogenous 26-hydroxycholesterol by comparing the peak area of its specific MRM transition to the peak area of the this compound internal standard.

LXR Activation Reporter Gene Assay

This assay is used to determine the potency of compounds like 26-hydroxycholesterol in activating the LXR signaling pathway.

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2)

  • LXR expression plasmid

  • RXR expression plasmid (LXR's heterodimer partner)

  • Luciferase reporter plasmid containing LXR response elements (LXREs)

  • Transfection reagent

  • (25RS)-26-Hydroxycholesterol (or its non-deuterated form) as the test compound

  • Luciferase assay reagent

Experimental Protocol:

  • Cell Seeding: Plate the chosen cell line in a multi-well plate at an appropriate density.

  • Transfection: Co-transfect the cells with the LXR and RXR expression plasmids, along with the LXRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., expressing β-galactosidase) is often included to normalize for transfection efficiency.

  • Compound Treatment: After an incubation period to allow for plasmid expression, treat the cells with varying concentrations of (25RS)-26-Hydroxycholesterol or other potential LXR agonists. Include a vehicle control (e.g., DMSO or ethanol).

  • Cell Lysis and Luciferase Assay: After the treatment period (typically 18-24 hours), lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to the control reporter (if used). Plot the normalized luciferase activity against the compound concentration to determine the EC₅₀ value (the concentration at which 50% of the maximal response is observed).

Synthesis and Purification

The synthesis of (25R)-26-hydroxycholesterol has been described from diosgenin (B1670711) in a multi-step process.[3] The preparation of deuterated isotopomers can be achieved through modifications of this synthesis, for instance, by using a controlled Clemmensen reduction of diosgenin or kryptogenin to introduce deuterium atoms.[4]

Purification of the final deuterated product is typically achieved through chromatographic techniques such as flash chromatography on silica (B1680970) gel. The purity and identity of the synthesized this compound are confirmed using methods like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

This compound is an indispensable tool for researchers investigating the roles of oxysterols in health and disease. Its use as an internal standard in mass spectrometry allows for the precise and accurate quantification of endogenous 26-hydroxycholesterol, a key signaling molecule in lipid metabolism. Understanding the structure, properties, and experimental applications of this deuterated compound is crucial for advancing our knowledge of the LXR signaling pathway and for the development of novel therapeutics targeting metabolic and inflammatory disorders.

References

The Role of (25RS)-26-Hydroxycholesterol-d4 in Elucidating Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of (25RS)-26-Hydroxycholesterol-d4, a deuterated oxysterol, and its critical application in metabolic pathway studies. Oxysterols, oxidized derivatives of cholesterol, are pivotal signaling molecules and metabolic intermediates. The use of stable isotope-labeled analogs like this compound is indispensable for the precise and accurate quantification of their endogenous counterparts and for tracing their metabolic fate. This guide will delve into the metabolic significance of 26-hydroxycholesterol (B79680), detail its mechanism of action through the Liver X Receptor (LXR) signaling pathway, provide comprehensive experimental protocols for its analysis, and present quantitative data in a clear, tabular format.

Introduction to 26-Hydroxycholesterol and its Deuterated Analog

26-Hydroxycholesterol is a key oxysterol synthesized from cholesterol by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1)[1]. It is an important intermediate in the alternative, or "acidic," pathway of bile acid synthesis[1][2]. Beyond its role as a precursor, 26-hydroxycholesterol is a potent endogenous ligand for the Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a central role in the regulation of cholesterol, fatty acid, and glucose homeostasis[3][4].

This compound is a synthetic, stable isotope-labeled version of 26-hydroxycholesterol. The inclusion of four deuterium (B1214612) atoms (d4) increases its molecular weight, allowing it to be distinguished from the endogenous, unlabeled compound by mass spectrometry. This property makes it an ideal internal standard for quantitative analysis, as it behaves chemically and physically identically to the endogenous analyte during sample preparation and chromatographic separation, thus correcting for matrix effects and variations in extraction efficiency and instrument response[5].

Metabolic Pathways and Signaling

Bile Acid Synthesis

Cholesterol is converted to 26-hydroxycholesterol by CYP27A1 in various tissues[1]. It is then transported to the liver, where it is further metabolized into bile acids, which are essential for the digestion and absorption of dietary fats and for cholesterol excretion[1][2]. A simplified representation of this initial step is presented below.

Bile_Acid_Synthesis Cholesterol Cholesterol 26-HC (25RS)-26-Hydroxycholesterol Cholesterol->26-HC CYP27A1 Bile Acids Further Metabolism to Bile Acids 26-HC->Bile Acids

Figure 1: Initial step of the alternative bile acid synthesis pathway.
Liver X Receptor (LXR) Signaling Pathway

26-Hydroxycholesterol is a natural agonist of LXRs. Upon binding, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, recruiting coactivator proteins and initiating transcription[3]. This signaling cascade is crucial for reverse cholesterol transport, lipogenesis, and inflammation.

The activation of LXR by 26-hydroxycholesterol leads to the upregulation of several key genes involved in lipid metabolism, including:

  • ABCA1 and ABCG1: ATP-binding cassette transporters that mediate the efflux of cholesterol from peripheral cells to HDL, a key step in reverse cholesterol transport[3][6].

  • SREBP-1c: Sterol regulatory element-binding protein-1c, a master regulator of fatty acid synthesis[6][7].

  • CYP7A1: Cholesterol 7α-hydroxylase, the rate-limiting enzyme in the classical pathway of bile acid synthesis[8].

LXR_Signaling cluster_cell Cell cluster_nucleus Nucleus 26-HC (25RS)-26-Hydroxycholesterol LXR LXR 26-HC->LXR Binds RXR RXR LXR->RXR Heterodimerizes LXRE LXR Response Element (LXRE) RXR->LXRE Binds to DNA Transcription Transcription Coactivators Coactivators Coactivators->RXR Recruited TargetGenes Target Genes (e.g., ABCA1, ABCG1, SREBP-1c) TargetGenes->Transcription Biological_Effects Biological Effects: - Cholesterol Efflux - Lipogenesis - Anti-inflammation Transcription->Biological_Effects leads to

Figure 2: Activation of the LXR signaling pathway by 26-hydroxycholesterol.

Quantitative Analysis using this compound

The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of endogenous 26-hydroxycholesterol in various biological matrices.

LC-MS/MS Method Parameters

The following tables summarize typical parameters for the quantification of 26-hydroxycholesterol using a deuterated internal standard. These values can vary depending on the specific instrumentation and matrix being analyzed.

Table 1: LC-MS/MS Instrumentation and Conditions

ParameterTypical Value/Setting
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile/Methanol (e.g., 80:20) with 0.1% formic acid
GradientOptimized for separation of oxysterol isomers
Flow Rate0.2 - 0.5 mL/min
Column Temperature40 - 50 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI)[9][10]
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)[M+H-H₂O]⁺ or [M+NH₄]⁺
Product Ion (m/z)Specific fragments for 26-hydroxycholesterol and its d4 analog

Table 2: Performance Characteristics of a Validated LC-MS/MS Method

ParameterPlasmaCerebrospinal Fluid (CSF)Tissue Homogenate
Lower Limit of Quantification (LLOQ) 1 ng/mL[9][11]0.025 ng/mL[9][11]0.1 - 1 ng/g
Linearity Range 1 - 200 ng/mL[9][11]0.025 - 5 ng/mL[9][11]0.1 - 100 ng/g
Intra-day Precision (%CV) < 10%[12]< 15%< 15%
Inter-day Precision (%CV) < 10%[12]< 15%< 15%
Accuracy/Recovery 90 - 110%[10]85 - 115%85 - 115%

Experimental Protocols

The following sections provide detailed methodologies for the quantification of 26-hydroxycholesterol in biological samples using this compound.

Sample Preparation Workflow

Sample_Prep_Workflow Start Biological Sample (Plasma, CSF, Tissue) Add_IS Add this compound Internal Standard Start->Add_IS Saponification Saponification (optional) (to measure total oxysterols) Add_IS->Saponification LLE Liquid-Liquid Extraction (e.g., with hexane (B92381) or MTBE) Saponification->LLE SPE Solid-Phase Extraction (SPE) (for cleanup) LLE->SPE Derivatization Derivatization (optional) (to enhance ionization) SPE->Derivatization Analysis LC-MS/MS Analysis Derivatization->Analysis

Figure 3: General workflow for sample preparation.
Detailed Protocol for Plasma/Serum

  • Sample Collection and Storage: Collect blood in EDTA or heparin tubes. Centrifuge to separate plasma or allow to clot for serum. Store samples at -80°C until analysis.

  • Internal Standard Spiking: To a known volume of plasma/serum (e.g., 100 µL), add a precise amount of this compound solution in a suitable solvent (e.g., ethanol).

  • Saponification (for total 26-hydroxycholesterol):

    • Add an equal volume of 1 M ethanolic potassium hydroxide.

    • Incubate at room temperature for 1-2 hours or at 37°C for 30 minutes to hydrolyze esterified oxysterols[10].

  • Liquid-Liquid Extraction (LLE):

    • Add a water-immiscible organic solvent such as n-hexane or methyl-tert-butyl ether (MTBE)[9][13].

    • Vortex vigorously and centrifuge to separate the phases.

    • Carefully collect the upper organic layer containing the oxysterols.

    • Repeat the extraction step for improved recovery.

  • Drying and Reconstitution: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Detailed Protocol for Tissue Homogenates
  • Tissue Homogenization:

    • Weigh a portion of the frozen tissue.

    • Add a suitable buffer (e.g., PBS) and homogenize using a mechanical homogenizer[14][15].

  • Internal Standard Spiking and Extraction:

    • To a known amount of tissue homogenate, add the this compound internal standard.

    • Perform saponification (if required) and LLE as described for plasma/serum.

  • Solid-Phase Extraction (SPE) for Cleanup:

    • For complex matrices like tissue homogenates, an additional cleanup step using SPE may be necessary to remove interfering substances[16][17].

    • Condition a silica (B1680970) or C18 SPE cartridge with appropriate solvents.

    • Load the extracted sample onto the cartridge.

    • Wash the cartridge to remove impurities.

    • Elute the oxysterols with a suitable solvent mixture.

  • Drying and Reconstitution: Evaporate the eluate and reconstitute for LC-MS/MS analysis.

Derivatization (Optional)

To improve the ionization efficiency and sensitivity of detection, especially with ESI, oxysterols can be derivatized. Common derivatizing agents include picolinic acid or Girard's reagent T, which introduce a permanently charged moiety to the molecule[9][18]. The derivatization reaction is typically performed after the extraction and drying steps, prior to reconstitution for LC-MS/MS analysis.

Conclusion

This compound is an essential tool for researchers in the field of metabolic diseases, neurodegenerative disorders, and cancer. Its use as an internal standard enables the reliable quantification of endogenous 26-hydroxycholesterol, providing crucial data for understanding its physiological and pathological roles. The detailed protocols and pathway diagrams presented in this guide offer a comprehensive resource for the implementation of robust analytical methods and for the interpretation of experimental results in the context of the LXR signaling pathway and bile acid metabolism. The continued application of such stable isotope dilution techniques will undoubtedly further our understanding of the intricate roles of oxysterols in health and disease.

References

The Indispensable Role of Deuterated Oxysterols in Biomedical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxysterols, the oxidized derivatives of cholesterol, are pivotal signaling molecules implicated in a myriad of physiological and pathological processes, including cholesterol homeostasis, inflammation, neurodegeneration, and cancer. Their low abundance and structural similarity to cholesterol present significant analytical challenges. This technical guide delves into the critical function of deuterated oxysterols in biomedical research, primarily as indispensable tools for precise and accurate quantification of their endogenous counterparts. We will explore their application in mass spectrometry-based lipidomics, detail established experimental protocols, and illuminate the key signaling pathways where these molecules play a crucial role. This guide aims to equip researchers with the foundational knowledge to effectively utilize deuterated oxysterols in their scientific endeavors.

The Core Function of Deuterated Oxysterols: Enabling Accurate Quantification

In the landscape of biomedical research, particularly in the field of lipidomics, the adage "you can only manage what you can measure" holds profound significance. The intrinsic chemical properties of oxysterols, such as their low concentrations in biological matrices and their susceptibility to ionization variability in mass spectrometers, make their accurate quantification a formidable task. Deuterated oxysterols have emerged as the gold standard solution to this analytical challenge.

By replacing one or more hydrogen atoms with its stable isotope, deuterium, a "heavy" version of the oxysterol molecule is created. These deuterated analogs are chemically identical to their naturally occurring "light" counterparts but are distinguishable by their increased mass. This mass difference is the cornerstone of their utility as internal standards in mass spectrometry.[1][2]

When a known amount of a deuterated oxysterol is spiked into a biological sample at the initial stage of processing, it co-purifies with the endogenous analyte. Any sample loss during extraction, derivatization, or chromatographic separation affects both the deuterated standard and the endogenous oxysterol equally. In the mass spectrometer, the instrument detects both the light (endogenous) and heavy (deuterated) forms of the oxysterol. By calculating the ratio of the signal intensity of the endogenous analyte to that of the known amount of the deuterated internal standard, a precise and accurate quantification of the endogenous oxysterol can be achieved, effectively correcting for any experimental variability. This isotope dilution mass spectrometry approach is fundamental to obtaining reliable and reproducible quantitative data in oxysterol research.[3][4]

Quantitative Data: Oxysterol Levels in Health and Disease

The precise measurement of oxysterol concentrations in various biological samples is crucial for understanding their physiological roles and their implications in disease. The use of deuterated internal standards has enabled the generation of a growing body of quantitative data. Below are tables summarizing representative concentrations of key oxysterols in human plasma and their alterations in a neurodegenerative disease model.

Table 1: Typical Concentrations of Key Oxysterols in Human Plasma

OxysterolMean Concentration (ng/mL)Key Functions
27-Hydroxycholesterol (B1664032) (27-OHC)50 - 200Cholesterol transport, Selective Estrogen Receptor Modulator (SERM), Liver X Receptor (LXR) agonist.[5][6][7]
24(S)-Hydroxycholesterol (24S-OHC)30 - 60Primarily brain-derived, involved in cholesterol elimination from the brain, LXR agonist.[5][8]
7α-Hydroxycholesterol (7α-OHC)10 - 50Intermediate in the classic bile acid synthesis pathway.[5]
7-Ketocholesterol (7-KC)2 - 30Marker of oxidative stress, induces inflammation and apoptosis.[9]
25-Hydroxycholesterol (B127956) (25-OHC)~1Potent regulator of cholesterol synthesis, LXR agonist, involved in immune responses.[5]
4β-Hydroxycholesterol (4β-OHC)5 - 30Marker of CYP3A4 activity.[5]

Concentrations can vary based on age, sex, and health status.

Table 2: Alterations in Brain Oxysterol Levels in a Mouse Model of Alzheimer's Disease

OxysterolChange in Alzheimer's Disease ModelImplication
24(S)-Hydroxycholesterol (24S-OHC)DecreasedReflects neuronal loss and reduced cholesterol turnover in the brain.[2][10]
27-Hydroxycholesterol (27-OHC)IncreasedMay contribute to neuroinflammation and amyloid-β pathology.[2][8]
7-Ketocholesterol (7-KC)IncreasedIndicates heightened oxidative stress within the brain.[2]

Experimental Protocols: A Step-by-Step Guide to Oxysterol Analysis

The accurate quantification of oxysterols from complex biological matrices requires a multi-step protocol. The following outlines a widely adopted workflow that incorporates the use of deuterated internal standards.

Sample Preparation and Extraction
  • Internal Standard Spiking: A mixture of deuterated oxysterol internal standards (e.g., d7-27-OHC, d7-24S-OHC, d7-7-KC) is added to the biological sample (e.g., plasma, tissue homogenate) at the very beginning of the procedure.[11]

  • Saponification (Optional but Recommended): To measure the total oxysterol concentration (both free and esterified forms), the sample is subjected to alkaline hydrolysis (saponification) using a reagent like potassium hydroxide (B78521) in ethanol. This step cleaves the fatty acid esters from the oxysterols.[12]

  • Lipid Extraction: A liquid-liquid extraction is performed to separate the lipids, including oxysterols, from the aqueous components of the sample. Common solvent systems include hexane/isopropanol or chloroform/methanol.[9][13]

  • Solid-Phase Extraction (SPE): This crucial step is employed to separate the low-abundance oxysterols from the highly abundant cholesterol, which can interfere with the analysis. A C18 or a hydrophilic-lipophilic balanced (HLB) SPE cartridge is typically used.[14][15][16] The sample is loaded onto the cartridge, and a series of solvent washes are used to selectively elute the oxysterols while retaining the cholesterol.

Derivatization for Enhanced Sensitivity

To improve the ionization efficiency of oxysterols in the mass spectrometer, a chemical derivatization step is often employed. The most common method involves the use of Girard P reagent.

  • Enzymatic Oxidation: For oxysterols with a 3β-hydroxy-5-ene structure, cholesterol oxidase is used to convert the hydroxyl group to a 3-oxo-4-ene group.[17][18]

  • Girard P Derivatization: The sample is then incubated with Girard P reagent, which reacts with the keto group to form a hydrazone. This adds a permanently charged quaternary ammonium (B1175870) group to the oxysterol molecule, significantly enhancing its signal in the electrospray ionization (ESI) source of the mass spectrometer.[4][15][19]

LC-MS/MS Analysis
  • Chromatographic Separation: The derivatized oxysterol extract is injected into a liquid chromatography (LC) system, typically a reversed-phase C18 column. A solvent gradient is used to separate the different oxysterol species based on their polarity.[11][16][20]

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS). The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each oxysterol (both endogenous and deuterated) are monitored. This provides high selectivity and sensitivity for quantification.[11][20] The ratio of the peak area of the endogenous oxysterol to its corresponding deuterated internal standard is then used to calculate the concentration of the endogenous oxysterol in the original sample.

Key Signaling Pathways and Experimental Workflows

Deuterated oxysterols are instrumental in elucidating the roles of their endogenous counterparts in various signaling pathways. Below are diagrams of three such pathways, created using the DOT language for Graphviz.

27-Hydroxycholesterol as a Selective Estrogen Receptor Modulator (SERM)

27-Hydroxycholesterol (27HC) has been identified as an endogenous SERM, meaning it can bind to estrogen receptors (ERα and ERβ) and modulate their activity in a tissue-specific manner.[21][22][23] This has significant implications for hormone-dependent cancers like breast cancer and for cardiovascular health.

G cluster_0 Cholesterol Metabolism cluster_1 Estrogen Receptor Signaling Cholesterol Cholesterol CYP27A1 CYP27A1 Cholesterol->CYP27A1 27HC 27-Hydroxycholesterol CYP27A1->27HC ER_alpha ERα 27HC->ER_alpha Binds ER_beta ERβ 27HC->ER_beta Binds ERE Estrogen Response Element (DNA) ER_alpha->ERE Binds ER_beta->ERE Binds Gene_Transcription Gene Transcription (e.g., proliferation, cell growth) ERE->Gene_Transcription Regulates

27-Hydroxycholesterol (27HC) binds to estrogen receptors, modulating gene transcription.
25-Hydroxycholesterol and the Liver X Receptor (LXR) Pathway

25-Hydroxycholesterol (25HC) is a potent activator of Liver X Receptors (LXRs), which are nuclear receptors that play a central role in regulating cholesterol, fatty acid, and glucose homeostasis.[24][25][26]

G cluster_0 Cholesterol Metabolism cluster_1 LXR Signaling Pathway Cholesterol Cholesterol CH25H CH25H Cholesterol->CH25H 25HC 25-Hydroxycholesterol CH25H->25HC LXR LXR 25HC->LXR Activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (DNA) LXR_RXR->LXRE Binds Target_Genes Target Gene Expression (e.g., ABCA1, SREBP-1c) LXRE->Target_Genes Upregulates

25-Hydroxycholesterol (25HC) activates the LXR signaling pathway.
7-Ketocholesterol-Induced Inflammatory Signaling

7-Ketocholesterol (7KC) is a major product of cholesterol autooxidation and is considered a marker of oxidative stress. It can trigger pro-inflammatory signaling pathways, contributing to the pathogenesis of diseases like atherosclerosis.[27][28][29]

G cluster_0 Oxidative Stress cluster_1 Inflammatory Signaling Cascade Cholesterol Cholesterol ROS Reactive Oxygen Species (ROS) Cholesterol->ROS 7KC 7-Ketocholesterol ROS->7KC TLR4 Toll-like Receptor 4 (TLR4) 7KC->TLR4 Activates Signaling_Cascade Downstream Signaling (p38 MAPK, ERK) TLR4->Signaling_Cascade Initiates NFkB NF-κB Signaling_Cascade->NFkB Activates Inflammatory_Genes Inflammatory Gene Expression (e.g., IL-6, TNF-α) NFkB->Inflammatory_Genes Upregulates

References

26-hydroxycholesterol metabolism analysis using d4 standard

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Analysis of 26-Hydroxycholesterol Metabolism Using a d4 Standard

Introduction

26-hydroxycholesterol (26-HC), an oxidized derivative of cholesterol, is a pivotal molecule in lipid metabolism and cellular signaling. It is the initial product in the "alternative" or "acidic" pathway of bile acid biosynthesis and serves as a key signaling molecule, notably as a ligand for nuclear receptors like the Liver X Receptor (LXR).[1][2] Given its role in cholesterol homeostasis and its implication in various pathophysiological processes, including neurodegenerative diseases and cancer, the accurate quantification of 26-HC in biological matrices is of paramount importance for researchers, scientists, and drug development professionals.[2][3]

This guide provides a comprehensive overview of the analytical methodology for 26-HC, focusing on the use of a deuterium-labeled internal standard (d4-26-HC) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is critical for correcting analytical variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[4]

Metabolic Pathway of 26-Hydroxycholesterol

26-HC is synthesized from cholesterol by the mitochondrial enzyme sterol 26-hydroxylase, also known as CYP27A1.[1][5] This enzyme is widely expressed across various tissues.[5][6] Once formed, 26-HC is transported to the liver, where it is further metabolized into bile acids.[5] This pathway, distinct from the "neutral" pathway that starts with cholesterol 7α-hydroxylase (CYP7A1), contributes significantly to the overall bile acid pool. Key downstream metabolites of 26-HC include 3β-hydroxy-5-cholestenoic acid (3β-HCA) and 7α,25R,26-dihydroxycholesterol.[1] Beyond its role in bile acid synthesis, 26-HC acts as an endogenous agonist for LXRs, which regulate the expression of genes involved in cholesterol transport and efflux.[6]

G cluster_pathway 26-Hydroxycholesterol Metabolic Pathway Cholesterol Cholesterol HC26 26-Hydroxycholesterol Cholesterol->HC26 CYP27A1 HCA3b 3β-Hydroxy-5-cholestenoic acid (3β-HCA) HC26->HCA3b CYP27A1 diHC 7α,26-dihydroxycholesterol HC26->diHC CYP7B1 LXR LXR Activation HC26->LXR BileAcids Bile Acids HCA3b->BileAcids diHC->BileAcids G cluster_workflow Analytical Workflow for 26-HC Quantification Sample Biological Sample (Plasma, Tissue) Spike Spike with d4-26-HC Internal Standard Sample->Spike Sapon Saponification (e.g., KOH, 60°C) Spike->Sapon Extract Extraction (LLE or SPE) Sapon->Extract Deriv Derivatization (Optional, e.g., Picolinic Acid) Extract->Deriv LCMS LC-MS/MS Analysis Deriv->LCMS Data Data Processing (Analyte/IS Ratio vs. Conc.) LCMS->Data

References

A Technical Guide to (25RS)-26-Hydroxycholesterol-d4: Physicochemical Properties, Analytical Methodologies, and Biological Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the deuterated oxysterol, (25RS)-26-Hydroxycholesterol-d4. It details relevant experimental protocols for its analysis and explores its role in key biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific fields.

Physicochemical Properties

This compound is a stable isotope-labeled form of 26-hydroxycholesterol (B79680), an important endogenous oxysterol. The introduction of four deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart in biological samples.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. Data for the related, unlabeled compound is also provided for comparison.

PropertyThis compound(25R)-26-Hydroxycholesterol (Unlabeled)
Molecular Formula C₂₇H₄₂D₄O₂[1]C₂₇H₄₆O₂[2]
Molecular Weight 406.69 g/mol [1]402.7 g/mol [2]
Accurate Mass 406.3749 [M+H]⁺402.3498 [M+H]⁺[2]
Isotopic Enrichment ≥98 atom % D[3]Not Applicable
Appearance Crystalline solid (predicted)Solid[2]
Melting Point Not availableNot available
Solubility No specific data available. Expected to be similar to other deuterated hydroxycholesterols. For 25-hydroxy Cholesterol-d6: DMF: 2 mg/ml, DMSO: 100 µg/ml, Ethanol: 20 mg/ml, Ethanol:PBS (pH 7.2) (1:2): 500 µg/ml.[4]Not available
Storage Conditions Store refrigerated (2-8°C)[1]Store at -20°C
Stability Stable under recommended storage conditions. Re-analysis is recommended after three years.[3]Stable for at least four years when stored at -20°C.[4]

Biological Significance and Signaling Pathways

26-Hydroxycholesterol is a key intermediate in the alternative, or "acidic," pathway of bile acid synthesis.[5] It is produced from cholesterol by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[5][6] Beyond its role in bile acid metabolism, 26-hydroxycholesterol is also recognized as an endogenous ligand for Liver X Receptors (LXRs), which are nuclear receptors that play a critical role in the regulation of cholesterol homeostasis, fatty acid metabolism, and inflammation.[7][8]

Acidic Pathway of Bile Acid Synthesis

The acidic pathway is initiated by the hydroxylation of cholesterol at the C27 position (to form 27-hydroxycholesterol (B1664032), a synonym for 26-hydroxycholesterol) by CYP27A1 in extrahepatic tissues and in the liver.[9][10] This is an alternative route to the "classic" or "neutral" pathway which is initiated by cholesterol 7α-hydroxylase (CYP7A1). The resulting 27-hydroxycholesterol is then further metabolized in the liver to form chenodeoxycholic acid (CDCA).[10]

BileAcidSynthesis Cholesterol Cholesterol 26-HC (25RS)-26-Hydroxycholesterol Cholesterol->26-HC CYP27A1 (Mitochondria) Further_Metabolites Further Metabolites 26-HC->Further_Metabolites Hepatic Enzymes CDCA Chenodeoxycholic Acid (CDCA) Further_Metabolites->CDCA

Acidic Pathway of Bile Acid Synthesis.
Liver X Receptor (LXR) Signaling Pathway

As a ligand for LXRs, 26-hydroxycholesterol can activate these nuclear receptors. LXRs form heterodimers with the Retinoid X Receptor (RXR). Upon ligand binding, this complex translocates to the nucleus and binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.[7] This activation leads to the expression of genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1), and cholesterol catabolism, ultimately contributing to the maintenance of cholesterol homeostasis.[7][11]

LXR_Signaling cluster_cell Cell cluster_nucleus Nucleus 26-HC_extra (25RS)-26-Hydroxycholesterol 26-HC_intra (25RS)-26-Hydroxycholesterol 26-HC_extra->26-HC_intra Cellular Uptake LXR LXR 26-HC_intra->LXR Binds to LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR Heterodimerizes with RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) LXR_RXR->LXRE Binds to TargetGenes Target Gene Transcription (e.g., ABCA1, ABCG1) LXRE->TargetGenes Activates

LXR Signaling Pathway Activation.

Experimental Protocols

The following sections outline generalized experimental protocols for the analysis of this compound. These are based on established methods for similar oxysterols and should be optimized for specific experimental conditions.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a general workflow for the quantification of 26-hydroxycholesterol in biological samples using this compound as an internal standard.

LCMS_Workflow Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_Separation Reverse-Phase HPLC Separation Derivatization->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

LC-MS/MS Quantification Workflow.

Methodology:

  • Sample Preparation:

    • To a known amount of biological sample (e.g., 100 µL of plasma or a specific weight of tissue homogenate), add a known amount of this compound in a suitable solvent (e.g., ethanol).

    • Perform lipid extraction using a method such as the Folch or Bligh-Dyer procedure, or utilize solid-phase extraction (SPE) for sample clean-up.[12]

  • Derivatization (Optional):

    • To enhance ionization efficiency and chromatographic separation, derivatization of the hydroxyl groups can be performed. Common derivatizing agents for sterols include picolinoyl chloride or N,N-dimethylglycine.

  • LC Separation:

    • Employ a reverse-phase C18 column.

    • Use a mobile phase gradient, typically consisting of a mixture of methanol, acetonitrile, and water with a modifier such as formic acid or ammonium (B1175870) acetate (B1210297) to ensure good peak shape and separation from isomeric oxysterols.[13][14]

  • MS/MS Detection:

    • Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mode.

    • Monitor the specific precursor-to-product ion transitions for both unlabeled 26-hydroxycholesterol and the deuterated internal standard in Multiple Reaction Monitoring (MRM) mode.[12]

  • Quantification:

    • Construct a calibration curve using known concentrations of unlabeled 26-hydroxycholesterol spiked with a constant concentration of the deuterated internal standard.

    • Determine the concentration of endogenous 26-hydroxycholesterol in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be utilized for the structural confirmation of this compound and to study its interactions with other molecules.

Methodology:

  • Sample Preparation:

    • Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., chloroform-d, methanol-d4). The concentration should be optimized based on the spectrometer's sensitivity.

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra to confirm the basic structure and purity.

    • For detailed structural assignment and stereochemical analysis, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.[15] NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide information on spatial proximities of atoms.

  • Data Analysis:

    • Process the NMR data using appropriate software.

    • Assign the chemical shifts of the protons and carbons by analyzing the 1D and 2D spectra. The deuterium incorporation at specific positions will result in the absence of corresponding ¹H signals and altered splitting patterns in adjacent nuclei, confirming the labeling pattern.

Conclusion

This compound is an indispensable tool for the accurate quantification of endogenous 26-hydroxycholesterol, a biologically significant oxysterol. Its well-defined physicochemical properties and the availability of robust analytical methods enable researchers to precisely investigate its roles in bile acid synthesis, LXR signaling, and various pathophysiological processes. This technical guide provides a foundational understanding and practical protocols to facilitate further research and drug development efforts targeting pathways involving this key metabolite.

References

Navigating the Nuances of Oxysterol Nomenclature and Analysis: A Technical Guide to (25RS)-26-Hydroxycholesterol-d4 and 27-Hydroxycholesterol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of lipidomics and drug discovery, the precise identification and quantification of oxysterols are paramount. These oxidized derivatives of cholesterol are not merely metabolic byproducts but crucial signaling molecules implicated in a myriad of physiological and pathological processes. This technical guide delves into the core distinctions, analytical methodologies, and biological significance of two closely related yet distinct deuterated oxysterols: (25RS)-26-Hydroxycholesterol-d4 and the commonly termed 27-Hydroxycholesterol-d4. A critical aspect of this exploration is the clarification of nomenclature, which has been a source of significant ambiguity in scientific literature.

Demystifying the Nomenclature: 26- vs. 27-Hydroxycholesterol (B1664032)

A pivotal point of discussion is the prevalent, albeit often imprecise, use of the term "27-hydroxycholesterol." According to the systematic nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC), the terminal methyl groups on the cholesterol side chain are designated as C-26 and C-27. Hydroxylation at the C-26 position, which is prochiral, leads to the formation of two stereoisomers: (25R)-26-hydroxycholesterol and (25S)-26-hydroxycholesterol. The naturally occurring and biologically more predominant form is the (25R)-isomer.[1]

Significant confusion has arisen in scientific literature where "27-hydroxycholesterol" has been used interchangeably with (25R)-26-hydroxycholesterol.[2] This review aims to rectify this ambiguity by adhering to the correct IUPAC nomenclature, referring to the molecule with a hydroxyl group on the terminal carbon of the cholesterol side chain as 26-hydroxycholesterol (B79680). The term "(25RS)-26-Hydroxycholesterol" denotes a racemic mixture of both the (25R) and (25S) stereoisomers. In contrast, true 27-hydroxycholesterol would imply hydroxylation at the other terminal methyl group, a different molecule altogether. However, for the purpose of addressing the common query, this guide will compare (25RS)-26-Hydroxycholesterol with what is often functionally discussed as 27-hydroxycholesterol in the context of its biological activities, which almost invariably refers to (25R)-26-hydroxycholesterol.

The deuterated forms, this compound and 27-hydroxycholesterol-d4 (commercially available as a deuterated standard for (25R)-26-hydroxycholesterol), are invaluable tools in analytical chemistry, particularly in mass spectrometry-based quantification, serving as internal standards to correct for sample loss during preparation and analysis.[3][4][5][6]

Chemical Structure and Physicochemical Properties

The fundamental difference between the isomers of 26-hydroxycholesterol lies in the three-dimensional arrangement of the hydroxyl group at the C-26 position. This seemingly minor structural variance can have profound implications for their biological activity and interaction with enzymes and receptors.

Property(25R)-26-Hydroxycholesterol(25S)-26-Hydroxycholesterol27-Hydroxycholesterol (True)
Molecular Formula C27H46O2[1][7]C27H46O2C27H46O2[8]
Molecular Weight 402.66 g/mol [7]402.66 g/mol 402.66 g/mol [8]
IUPAC Name (3β,25R)-Cholest-5-ene-3,26-diol(3β,25S)-Cholest-5-ene-3,26-diol(3β)-Cholest-5-ene-3,27-diol
Key Structural Feature Hydroxyl group at C-26 with R configuration at C-25[7]Hydroxyl group at C-26 with S configuration at C-25Hydroxyl group at C-27

Biosynthesis and Biological Roles

26-Hydroxycholesterol and the molecule often referred to as 27-hydroxycholesterol are key players in cholesterol homeostasis and cellular signaling, though their functions can diverge.

(25R)-26-Hydroxycholesterol is primarily synthesized by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[9][10] It is a significant intermediate in the alternative pathway of bile acid synthesis.[9] Beyond its role in cholesterol catabolism, it is a potent regulator of cholesterol homeostasis, capable of suppressing cholesterol biosynthesis by inhibiting HMG-CoA reductase and downregulating the LDL receptor.[9]

The molecule widely studied as 27-hydroxycholesterol (referring to (25R)-26-hydroxycholesterol) has garnered significant attention for its role as an endogenous selective estrogen receptor modulator (SERM) and a liver X receptor (LXR) agonist.[8][11][12]

  • As a SERM: It exhibits tissue-specific effects on estrogen receptors (ERα and ERβ).[8][12][13] In the vasculature, it can act as an ER antagonist, while in ER-positive breast cancer cells, it can act as an agonist, promoting tumor growth.[7][8][11]

  • As an LXR agonist: By activating LXRs, it plays a crucial role in reverse cholesterol transport, facilitating the efflux of cholesterol from peripheral tissues to the liver for excretion.[10][11]

The biological activities of the (25S)-isomer of 26-hydroxycholesterol are less well-characterized.

Signaling Pathways

SERM_and_LXR_Signaling ER ER ERE ERE ER->ERE LXR LXR LXRE LXRE LXR->LXRE RXR RXR RXR->LXRE

Experimental Protocols: Quantification using LC-MS/MS

The gold standard for the accurate quantification of (25RS)-26-Hydroxycholesterol and its isomers in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS), utilizing stable isotope-labeled internal standards like this compound.

Protocol: Extraction and Quantification of 26-Hydroxycholesterol from Human Plasma

1. Sample Preparation and Spiking:

  • Thaw frozen plasma samples at room temperature.
  • To 200 µL of plasma, add a known amount of this compound internal standard solution (e.g., 10 ng in ethanol).
  • Vortex briefly to mix.

2. Protein Precipitation and Liquid-Liquid Extraction:

  • Add 1 mL of ice-cold acetone (B3395972) to precipitate proteins.
  • Vortex for 1 minute and centrifuge at 4°C for 10 minutes at 10,000 x g.
  • Transfer the supernatant to a new tube.
  • Add 1 mL of hexane (B92381), vortex for 1 minute, and centrifuge for 5 minutes at 3,000 x g.
  • Collect the upper hexane layer and evaporate to dryness under a stream of nitrogen.

3. (Optional) Derivatization:

  • To enhance chromatographic separation and ionization efficiency, the dried extract can be derivatized. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
  • Reconstitute the extract in 50 µL of pyridine (B92270) and 50 µL of BSTFA.
  • Incubate at 60°C for 30 minutes.
  • Evaporate the solvent and reconstitute in the mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
  • Gradient: A linear gradient from 60% to 100% B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Tandem Mass Spectrometry (MS/MS):
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • 26-Hydroxycholesterol: Monitor precursor ion [M+H-H2O]+ and specific product ions.
  • This compound: Monitor the corresponding mass-shifted precursor and product ions.
  • Optimize collision energy and other MS parameters for maximum sensitivity.

5. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.
  • Calculate the ratio of the analyte peak area to the internal standard peak area.
  • Quantify the concentration of 26-hydroxycholesterol in the sample using a calibration curve prepared with known concentrations of a non-deuterated standard.

Experimental Workflow

LCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Extract Protein Precipitation & Liquid-Liquid Extraction Spike->Extract Derivatize Derivatization (Optional) Extract->Derivatize LC_Separation LC Separation (C18 Column) Derivatize->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Conclusion

A precise understanding of the nomenclature and stereochemistry of 26-hydroxycholesterol is fundamental for accurate research in the fields of lipid metabolism and drug development. While the term "27-hydroxycholesterol" is pervasive, it is crucial for the scientific community to adopt the standardized IUPAC nomenclature to avoid ambiguity. The deuterated standard, this compound, is an indispensable tool for the reliable quantification of this important oxysterol. As research continues to unravel the distinct biological roles of the (25R) and (25S) isomers, the development of stereospecific analytical methods and the availability of isomerically pure standards will become increasingly critical. This guide provides a foundational understanding to aid researchers in navigating the complexities of these potent signaling molecules.

References

The Role of 26-Hydroxycholesterol in Neurodegenerative Disease Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

26-hydroxycholesterol (26-HC), also known by its systematic name (25R)26-hydroxycholesterol and often referred to as 27-hydroxycholesterol (B1664032) (27-HC) in the literature, is an oxidized derivative of cholesterol.[1][2][3] Unlike cholesterol, which is largely sequestered within the central nervous system (CNS) by the blood-brain barrier (BBB), 26-HC is primarily synthesized in the periphery and can cross the BBB to enter the brain.[4][5] This unique property has positioned 26-HC as a key molecule of interest in the study of neurodegenerative diseases, where it is implicated in a range of pathological processes including neuroinflammation, apoptosis, and altered amyloid and tau pathology. This technical guide provides a comprehensive overview of the current understanding of the role of 26-HC and its metabolites in various neurodegenerative disease models, with a focus on quantitative data, experimental protocols, and key signaling pathways.

Quantitative Data on 26-Hydroxycholesterol and its Metabolites in Neurodegenerative Diseases

The following tables summarize the quantitative findings on the levels of 26-HC and its derivatives in Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Table 1: 26-Hydroxycholesterol (27-Hydroxycholesterol) Levels in Alzheimer's Disease Models

Biological SampleDisease Model/Patient GroupConcentration (Mean ± SD/SEM)Control Group Concentration (Mean ± SD/SEM)Key FindingsReference(s)
Temporal CortexAlzheimer's Disease (AD) patients with Swedish APP 670/671 mutation7.8 ± 1.8 ng/mg tissue1.8 ± 0.8 ng/mg tissueSignificantly increased levels of 26-HC in AD brain tissue.[6]
Parietal CortexAlzheimer's Disease (AD) patients with Swedish APP 670/671 mutation9.4 ± 3.3 ng/mg tissue2.6 ± 1.1 ng/mg tissueMarkedly elevated 26-HC levels in another cortical region of AD brains.[6]
Frontal CortexLate-stage Alzheimer's Disease (Braak stage III-IV)Not specified, but significantly higher than controlNot specified26-HC levels are elevated in the frontal cortex of late-stage AD brains.[4]
Cerebrospinal Fluid (CSF)Late-stage Alzheimer's Disease (Braak stage III-IV)No significant changeNo significant changeCSF levels of 26-HC were not significantly altered in late-stage AD.[4]
PlasmaMild Cognitive Impairment (MCI)Higher than controls (p=0.042)Not specifiedPlasma levels of 26-HC are elevated in individuals with MCI.[7]
SerumAt-risk individuals for cognitive decline (FINGER trial)-2.8 ± 55.6 ng/ml (intervention group change)+16.1 ± 55.3 ng/ml (control group change)A multi-domain intervention (diet, exercise, cognitive training) was associated with a reduction in serum 26-HC levels.[3]

Table 2: 7α,26-dihydroxycholesterol Levels in Parkinson's Disease Models

Biological SampleDisease Model/Patient GroupFindingReference(s)
Cerebrospinal Fluid (CSF)Parkinson's Disease (PD) patientsSignificantly elevated levels compared to controls.[8][9]

Note: While multiple studies confirm the significant elevation of 7α,26-dihydroxycholesterol in the CSF of PD patients, specific concentration values were not consistently reported in the reviewed literature.

Table 3: 26-Hydroxycholesterol Levels in Multiple Sclerosis Models

Biological SampleDisease Model/Patient GroupConcentration (Mean ± SD)Control Group Concentration (Mean ± SD)Key FindingsReference(s)
PlasmaRelapsing-Remitting Multiple Sclerosis (RRMS)Reduced (p < 0.05)Not specifiedPlasma levels of (25R)26-HC are significantly lower in RRMS patients.
Cerebrospinal Fluid (CSF)Relapsing-Remitting Multiple Sclerosis (RRMS)0.14 ± 0.07 ng/mL0.10 ± 0.03 ng/mLA modest increase in CSF levels of (25R)26-HC is observed in RRMS patients.
Cerebrospinal Fluid (CSF)Multiple Sclerosis (MS)Correlated with disabilityNot applicableDysregulation of 27-hydroxycholesterol in the CSF is associated with disability progression in MS.

A Note on Huntington's Disease: Current research on cholesterol metabolism in Huntington's disease (HD) has predominantly focused on 24S-hydroxycholesterol, which is consistently found to be decreased in the plasma and brain of HD patients.[2][10][11][12][13] While some in vitro evidence suggests that 26-HC may modulate NMDA receptor function, a pathway implicated in HD, there is a lack of quantitative data on the levels of 26-HC or its metabolites in HD patients or animal models.[2]

Signaling Pathways of 26-Hydroxycholesterol in Neurodegeneration

26-HC exerts its effects through various signaling pathways, contributing to the complex pathology of neurodegenerative diseases.

Liver X Receptor (LXR) Signaling: 26-HC is a known agonist of Liver X Receptors (LXRs), which are nuclear receptors that play a crucial role in cholesterol homeostasis and inflammation.[14] In the brain, LXR activation can influence the expression of genes involved in cholesterol transport, such as ABCA1 and ApoE. Dysregulation of this pathway by elevated 26-HC may contribute to altered lipid metabolism and inflammatory responses in neurodegenerative conditions.

LXR_Signaling 26_HC 26-Hydroxycholesterol LXR Liver X Receptor (LXR) 26_HC->LXR binds & activates Gene_Expression Target Gene Expression (e.g., ABCA1, ApoE) LXR->Gene_Expression regulates Cellular_Response Altered Cholesterol Efflux & Inflammation Gene_Expression->Cellular_Response

LXR signaling pathway activation by 26-HC.

Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt) Signaling: The metabolite 7α,26-dihydroxycholesterol has been identified as a low-affinity agonist for RORγt, a transcription factor involved in the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17.[11] This pathway may link elevated levels of 26-HC metabolites to the neuroinflammatory processes observed in diseases like Parkinson's disease.

RORgt_Signaling 7a26diHC 7α,26-dihydroxycholesterol RORgt RORγt 7a26diHC->RORgt activates Th17 Th17 Cell Differentiation RORgt->Th17 IL17 IL-17 Production Th17->IL17 Neuroinflammation Neuroinflammation IL17->Neuroinflammation

RORγt-mediated neuroinflammation by a 26-HC metabolite.

Modulation of NMDA Receptor Activity: In the context of Huntington's disease, in vitro studies have shown that 26-HC can attenuate the positive allosteric modulation of N-methyl-D-aspartate (NMDA) receptors by 24S-hydroxycholesterol.[2] Given that NMDA receptor dysfunction is a key feature of HD, this interaction suggests a potential mechanism by which 26-HC could contribute to the disease's pathophysiology, even in the absence of significant changes in its own concentration.

NMDA_Modulation 24S_OHC 24S-Hydroxycholesterol NMDA_R NMDA Receptor 24S_OHC->NMDA_R positively modulates Neuronal_Activity Neuronal Activity NMDA_R->Neuronal_Activity 26_HC 26-Hydroxycholesterol 26_HC->NMDA_R attenuates modulation

Modulation of NMDA receptor activity by oxysterols.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summarized protocols for key in vitro, in vivo, and analytical experiments.

In Vitro Model: Treatment of Neuronal Cells with 26-Hydroxycholesterol

This protocol is based on methodologies for treating neuronal cell lines, such as SH-SY5Y, with 26-HC to study its effects on cellular processes.

  • Cell Culture and Maintenance:

    • Culture SH-SY5Y human neuroblastoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells upon reaching 80-90% confluency.

  • Preparation of 26-HC Solution:

    • Prepare a stock solution of 26-HC (27-OHC) in ethanol (B145695).

    • For treatment, dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., 5, 10, 20 µM). The final ethanol concentration in the media should be kept constant across all treatment groups, including the vehicle control (e.g., 0.16% v/v).

  • Treatment Protocol:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates for protein analysis, 96-well plates for viability assays).

    • Allow cells to adhere and grow for 24 hours.

    • Replace the growth medium with the prepared 26-HC treatment media or vehicle control media.

    • Incubate for the desired duration (e.g., 24 hours).

    • Harvest cells for downstream analysis (e.g., Western blotting, qPCR, immunofluorescence).

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture SH-SY5Y cells Seed_Cells Seed cells in plates Cell_Culture->Seed_Cells Prepare_26HC Prepare 26-HC solutions Treat_Cells Treat with 26-HC or vehicle Prepare_26HC->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate for 24h Treat_Cells->Incubate Harvest_Cells Harvest cells Incubate->Harvest_Cells Downstream_Analysis Downstream Analysis (Western blot, qPCR, etc.) Harvest_Cells->Downstream_Analysis

Workflow for in vitro treatment of neuronal cells.
In Vivo Model: Administration of 26-Hydroxycholesterol to an Alzheimer's Disease Mouse Model

This protocol describes the subcutaneous injection of 26-HC in ApoE ε4 transgenic mice, a model relevant to Alzheimer's disease.[1][14]

  • Animal Model:

    • Use 12-month-old ApoE ε4 transgenic mice.

    • House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Preparation and Administration of 26-HC:

    • Dissolve 26-HC (27-OHC) in a vehicle solution (e.g., saline).

    • Administer 26-HC or vehicle control via subcutaneous injection.

    • The treatment regimen consists of daily injections for 21 consecutive days.

  • Monitoring and Endpoint Analysis:

    • Monitor the health and body weight of the mice throughout the study.

    • After the treatment period, perform behavioral tests to assess learning and memory (e.g., Morris water maze).

    • Collect blood samples for plasma analysis of lipids and other biomarkers.

    • Euthanize the animals and harvest brain tissue for histological and biochemical analysis (e.g., immunohistochemistry for Aβ plaques, Western blotting for synaptic proteins).

in_vivo_workflow Mouse_Model ApoE ε4 Transgenic Mice (12 months old) Treatment Daily subcutaneous injection of 26-HC or vehicle (21 days) Mouse_Model->Treatment Behavioral_Testing Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral_Testing Sample_Collection Collect blood and brain tissue Behavioral_Testing->Sample_Collection Analysis Histological & Biochemical Analysis (IHC, Western Blot, etc.) Sample_Collection->Analysis

Workflow for in vivo administration of 26-HC.
Quantification of 26-Hydroxycholesterol in Biological Samples

This protocol outlines the general steps for the analysis of 26-HC in brain tissue and CSF using liquid chromatography-mass spectrometry (LC-MS).[4][9]

  • Sample Preparation (Brain Tissue and CSF):

    • For brain tissue, homogenize a known weight of the tissue in a suitable buffer.

    • For both brain homogenate and CSF, add an internal standard (e.g., deuterated 26-HC) to each sample to account for extraction variability.

    • Perform liquid-liquid extraction with an organic solvent mixture (e.g., hexane/isopropanol) to isolate the lipids, including 26-HC.

    • Evaporate the organic solvent and reconstitute the lipid extract in a solvent compatible with the LC-MS system.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

    • Inject the reconstituted sample into an LC system equipped with a C18 column to separate the different oxysterols.

    • Use a gradient elution with a mobile phase consisting of, for example, water and methanol (B129727) with additives like formic acid to improve ionization.

    • Detect and quantify the eluting compounds using a mass spectrometer operating in a specific mode, such as multiple reaction monitoring (MRM), for high sensitivity and specificity.

    • Calculate the concentration of 26-HC in the original sample by comparing its peak area to that of the internal standard.

analytical_workflow Sample Brain Tissue or CSF Homogenize Homogenize (for tissue) Sample->Homogenize Spike_IS Spike with Internal Standard Sample->Spike_IS Homogenize->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction LC_MS LC-MS Analysis Extraction->LC_MS Quantification Data Analysis & Quantification LC_MS->Quantification

Analytical workflow for 26-HC quantification.

Conclusion

26-hydroxycholesterol is a multifaceted molecule with a significant and complex role in the pathophysiology of neurodegenerative diseases. The presented data indicate that alterations in the levels of 26-HC and its metabolites are evident in Alzheimer's disease, Parkinson's disease, and multiple sclerosis, although the direction and magnitude of these changes can vary depending on the disease and the biological matrix being analyzed. The signaling pathways involving LXR, RORγt, and NMDA receptors provide a mechanistic basis for the observed pathological effects of 26-HC, including neuroinflammation and neuronal dysfunction. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the role of this important oxysterol and to explore its potential as a biomarker and a therapeutic target for these devastating disorders. Future research should focus on elucidating the precise quantitative changes in 26-HC and its metabolites across different stages of neurodegenerative diseases and on further characterizing the downstream effects of its signaling pathways in relevant in vivo models.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 26-Hydroxycholesterol using (25RS)-26-Hydroxycholesterol-d4 as an Internal Standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

26-Hydroxycholesterol (B79680) (26-HC) is a critical oxysterol involved in cholesterol homeostasis, bile acid synthesis, and the regulation of lipid metabolism. Its quantification in biological matrices is essential for understanding its role in various physiological and pathological processes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of oxysterols due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as (25RS)-26-Hydroxycholesterol-d4, is crucial for accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.[1] This document provides detailed application notes and a comprehensive protocol for the quantification of 26-HC in biological samples using this compound as an internal standard.

Application Notes

This compound as an Internal Standard

This compound is an ideal internal standard for the quantification of 26-HC due to its structural and chemical similarity to the analyte. Co-eluting with the native analyte, it experiences similar ionization efficiency and potential ion suppression or enhancement in the mass spectrometer source, thus providing reliable normalization.[1] The mass difference of 4 Da between the internal standard and the analyte allows for their distinct detection in the mass spectrometer without isotopic crosstalk.

Challenges in Oxysterol Analysis

The analysis of oxysterols like 26-HC presents several challenges. Their low abundance in biological matrices requires highly sensitive analytical methods.[2] Furthermore, the presence of isomeric oxysterols necessitates efficient chromatographic separation to prevent analytical interferences. Auto-oxidation of cholesterol during sample handling and storage can artificially generate oxysterols, leading to inaccurate results. Therefore, proper sample preparation techniques, including the use of antioxidants like butylated hydroxytoluene (BHT), are critical.[3]

Experimental Protocols

This protocol is a composite methodology based on established practices for oxysterol analysis by LC-MS/MS.[3][4][5]

1. Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is suitable for plasma, serum, and cell culture extracts.

  • Materials:

    • Biological sample (e.g., 100 µL of plasma)

    • This compound internal standard solution (100 ng/mL in methanol)

    • Butylated hydroxytoluene (BHT)

    • Methanol (B129727) (LC-MS grade)

    • Water (LC-MS grade) with 0.1% formic acid

    • Dichloromethane (DCM)

    • Isopropanol

    • n-Hexane

    • SPE cartridges (e.g., Oasis HLB)[4]

    • Nitrogen evaporator

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • To 100 µL of the biological sample, add 10 µL of the 100 ng/mL this compound internal standard solution.

    • Add a small crystal of BHT to prevent auto-oxidation.

    • Add 500 µL of methanol, vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Reconstitute the dried extract in 500 µL of methanol and add 1.5 mL of water containing 0.1% formic acid.[4]

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water with 0.1% formic acid.[4]

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water with 0.1% formic acid, followed by 1 mL of 40% methanol in water.

    • Elute the oxysterols with 1 mL of methanol.

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

    • Gradient:

      • 0-2 min: 30% B

      • 2-10 min: 30-100% B

      • 10-12 min: 100% B

      • 12.1-15 min: 30% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 26-Hydroxycholesterol: Precursor ion (Q1) m/z 385.3 → Product ion (Q3) m/z 367.3 (loss of H₂O).

      • This compound: Precursor ion (Q1) m/z 389.3 → Product ion (Q3) m/z 371.3 (loss of H₂O).

    • Collision Energy and other parameters: To be optimized for the specific instrument.

Data Presentation

The following table presents representative quantitative data for oxysterol analysis using LC-MS/MS with a deuterated internal standard. This data is based on published literature for similar oxysterols and serves as an example of expected performance.

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Matrix Effect (%)
27-Hydroxycholesterol0.5 - 100>0.9950.10.585-95<15
24(S)-Hydroxycholesterol0.5 - 100>0.9950.10.588-98<15
7α-Hydroxycholesterol1 - 200>0.9960.2182-93<18

Note: This table provides expected performance values. Actual values must be determined during method validation.

Visualizations

Signaling Pathway of 26-Hydroxycholesterol

The following diagram illustrates the "acidic pathway" of bile acid synthesis, where 26-hydroxycholesterol is a key intermediate.

G Signaling Pathway of 26-Hydroxycholesterol Cholesterol Cholesterol Mitochondria Mitochondria Cholesterol->Mitochondria Transport CYP27A1 CYP27A1 (Sterol 27-hydroxylase) 26-HC (25R)-26-Hydroxycholesterol CYP27A1->26-HC Hydroxylation CYP7B1 CYP7B1 26-HC->CYP7B1 Substrate for LXR Liver X Receptor (LXR) 26-HC->LXR Activates 7a_26_diHC 7α,26-dihydroxycholesterol CYP7B1->7a_26_diHC Bile_Acids Bile Acids (e.g., Chenodeoxycholic acid) 7a_26_diHC->Bile_Acids Further Metabolism Gene_Expression Target Gene Expression (e.g., ABCA1, ABCG1) LXR->Gene_Expression Induces Cholesterol_Efflux Cholesterol Efflux Gene_Expression->Cholesterol_Efflux Promotes

Caption: 26-Hydroxycholesterol formation and signaling.

Experimental Workflow for LC-MS/MS Analysis

The diagram below outlines the major steps in the quantification of 26-hydroxycholesterol using this compound as an internal standard.

G Experimental Workflow start Start: Biological Sample add_is Add this compound Internal Standard start->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe Supernatant drydown Drydown under Nitrogen spe->drydown Eluate reconstitute Reconstitute in Mobile Phase drydown->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data_analysis Data Analysis: Quantification lcms->data_analysis

Caption: LC-MS/MS workflow for 26-HC quantification.

References

Application Notes: (25RS)-26-Hydroxycholesterol-d4 for Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of quantitative lipidomics, particularly for researchers, scientists, and drug development professionals, the precise and accurate measurement of bioactive lipids is crucial for understanding disease mechanisms and evaluating therapeutic efficacy. Oxysterols, which are oxidized derivatives of cholesterol, are critical signaling molecules involved in the regulation of cholesterol metabolism, inflammation, and immunity.[1][2][3] 26-hydroxycholesterol (B79680) (26-HC) is a key oxysterol synthesized from cholesterol by the mitochondrial enzyme CYP27A1 and serves as an important intermediate in the pathway of bile acid synthesis.[4][5] Given its low physiological concentrations and susceptibility to artefactual oxidation during sample handling, its accurate quantification requires a robust analytical methodology.[6]

The Role of (25RS)-26-Hydroxycholesterol-d4 as an Internal Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for quantifying low-abundance lipids like oxysterols due to its high sensitivity and selectivity.[6][7] The foundation of accurate quantification in LC-MS/MS is the use of a proper internal standard (IS).[8] Stable isotope-labeled (e.g., deuterated) internal standards are considered the "gold standard" in quantitative mass spectrometry.[8]

This compound is an ideal internal standard for the quantification of endogenous 26-HC for several key reasons:

  • Chemical and Physical Similarity : It is chemically identical to the endogenous analyte, ensuring it behaves similarly during sample extraction, derivatization, and chromatographic separation.

  • Correction for Matrix Effects : It co-elutes with the analyte and experiences the same ionization suppression or enhancement in the mass spectrometer's ion source, allowing for accurate normalization of the analyte signal.[8]

  • Accounting for Sample Loss : By adding a known amount of the deuterated standard at the very beginning of the sample preparation workflow, any loss of analyte during extraction or other processing steps is corrected for, as the standard and analyte will be lost at the same rate.[8]

  • Mass Distinguishability : The deuterium (B1214612) labels make the internal standard four mass units heavier than the endogenous 26-HC, allowing the mass spectrometer to distinguish between the two compounds while maintaining identical chemical properties.

The use of this compound enables the development of robust, reproducible, and highly accurate assays for quantifying 26-HC in a variety of biological matrices, including plasma, tissues, and cell cultures.[2][6]

Signaling and Metabolic Pathway of 26-Hydroxycholesterol

26-Hydroxycholesterol is enzymatically generated from cholesterol and plays a significant role in cholesterol homeostasis and bile acid synthesis. The pathway diagram below illustrates its central position in these processes.

G Cholesterol Cholesterol HC26 26-Hydroxycholesterol Cholesterol->HC26  CYP27A1  (Mitochondria) Liver Transport to Liver HC26->Liver HMGCR HMG-CoA Reductase (Cholesterol Synthesis) HC26->HMGCR Inhibits LDLR LDL Receptor Activity HC26->LDLR Inhibits LXR LXR Activation HC26->LXR (Ligand) BileAcids Bile Acids Liver->BileAcids

Caption: Metabolic fate and regulatory functions of 26-Hydroxycholesterol.

Quantitative Analysis Workflow

The general workflow for quantifying 26-Hydroxycholesterol in biological samples using this compound involves several critical steps from sample collection to final data analysis.

G Start 1. Sample Collection (e.g., Plasma, Tissue) Spike 2. Spike with IS ((25RS)-26-HC-d4) Start->Spike Extract 3. Lipid Extraction (e.g., Folch Method) Spike->Extract Cleanup 4. Optional: SPE Cleanup (Enrichment) Extract->Cleanup LCMS 5. LC-MS/MS Analysis (MRM Mode) Cleanup->LCMS Process 6. Data Processing (Peak Integration) LCMS->Process Quant 7. Quantification (Ratio to IS) Process->Quant

Caption: Standard workflow for oxysterol quantification using an internal standard.

Detailed Experimental Protocol

This protocol provides a method for the quantification of 26-hydroxycholesterol in human plasma.

1. Materials and Reagents

  • This compound (Internal Standard, IS)

  • 26-Hydroxycholesterol (Native Standard for calibration curve)

  • LC-MS Grade Solvents: Methanol (B129727), Acetonitrile, Isopropanol, Dichloromethane, Water

  • Reagents: Ammonium (B1175870) formate (B1220265), Formic acid, Butylated hydroxytoluene (BHT)

  • C18 Reversed-phase LC column suitable for lipid separation

  • Glass vials and tubes to minimize plasticizer contamination

2. Standard Solutions Preparation

  • Internal Standard Stock (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.

  • Working IS Solution (1 µg/mL): Dilute the stock solution in methanol. Store at -20°C.

  • Calibration Standard Stock (1 mg/mL): Dissolve 1 mg of 26-Hydroxycholesterol in 1 mL of methanol.

  • Calibration Curve Standards: Prepare a series of dilutions from the stock solution in methanol to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

3. Sample Preparation and Lipid Extraction

  • Thaw plasma samples on ice.

  • To a 2 mL glass tube, add 100 µL of plasma.

  • Add 10 µL of the 1 µg/mL working IS solution to every sample, calibrator, and quality control sample.

  • Add 10 µL of BHT solution (50 µg/mL in methanol) to prevent auto-oxidation during sample processing.[1]

  • Vortex briefly.

  • Add 1 mL of ice-cold acetone, vortex for 30 seconds to precipitate proteins.[1]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new glass tube.

  • Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40 Acetonitrile:Water).

  • Vortex, centrifuge to pellet any debris, and transfer the supernatant to an LC vial for analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[8]

    • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.[8]

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[8]

    • Flow Rate: 0.4 mL/min.[8]

    • Column Temperature: 55°C.[8]

    • Injection Volume: 10 µL.

    • Gradient:

      • 0-2 min: 30% B

      • 2-12 min: 30% to 100% B

      • 12-15 min: Hold at 100% B

      • 15.1-18 min: Return to 30% B (re-equilibration)

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[6]

    • MRM Transitions: The specific mass-to-charge ratio (m/z) transitions must be optimized for the instrument used. Theoretical transitions are provided in Table 1.

5. Data Analysis and Quantification

  • Integrate the peak areas for both the endogenous 26-HC and the deuterated internal standard (26-HC-d4).

  • Calculate the ratio of the analyte peak area to the IS peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared calibration standards.

  • Determine the concentration of 26-HC in the samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Data Presentation

Quantitative data should be presented clearly. The following tables provide examples for reporting analytical parameters and results.

Table 1: Example LC-MS/MS Parameters for MRM Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
26-Hydroxycholesterol 385.35 [M+H-H₂O]⁺ 147.10 100 25
This compound 389.37 [M+H-H₂O]⁺ 149.10 100 25

Note: Ions correspond to the dehydrated parent molecule. Exact m/z values and collision energies should be optimized empirically on the specific mass spectrometer used.

Table 2: Example Calibration Curve Data

Standard Conc. (ng/mL) Analyte Area IS Area Peak Area Ratio (Analyte/IS)
1 4,550 495,000 0.0092
5 23,100 501,000 0.0461
20 98,500 498,500 0.1976
100 499,800 505,200 0.9893
500 2,510,000 503,000 4.9901
1000 5,050,000 501,500 10.0698

| Result | y = 0.0101x - 0.0005 | R² = 0.9998 | |

Table 3: Example Quantitative Results in Plasma Samples

Sample Group N 26-Hydroxycholesterol Conc. (ng/mL) ± SD p-value
Control 10 25.4 ± 4.1 \multirow{2}{*}{<0.05}
Treated 10 48.9 ± 6.3

Note: Data are examples and do not represent actual experimental results.

References

Application Note: Quantitative Analysis of 26-Hydroxycholesterol in Human Plasma Using a d4 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sample preparation and quantitative analysis of 26-hydroxycholesterol (B79680) in human plasma. The method utilizes a stable isotope-labeled internal standard, 26-hydroxycholesterol-d4 (d4-26-HC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification. This methodology is crucial for researchers in various fields, including drug development and clinical research, where the monitoring of oxysterol levels is of significant interest. The protocol includes procedures for sample extraction, and chromatographic separation, and mass spectrometric detection. Additionally, this document presents typical validation data and a visual representation of the experimental workflow.

Introduction

26-hydroxycholesterol (26-HC) is a key oxysterol formed from the enzymatic oxidation of cholesterol by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). It plays a significant role in cholesterol homeostasis and is an intermediate in the acidic pathway of bile acid synthesis. Altered levels of 26-HC have been implicated in the pathogenesis of several diseases, including neurodegenerative disorders and atherosclerosis. Consequently, the accurate and precise quantification of 26-HC in biological matrices is essential for both basic research and clinical studies.

The use of a stable isotope-labeled internal standard, such as d4-26-hydroxycholesterol, is critical for correcting for matrix effects and variations in sample recovery during preparation and analysis, thereby ensuring high accuracy and precision. This application note details a robust LC-MS/MS method for the determination of 26-HC in human plasma.

Experimental Protocols

Materials and Reagents
  • 26-Hydroxycholesterol (analyte)

  • 26-Hydroxycholesterol-d4 (d4-26-HC, internal standard)

  • HPLC-grade methanol (B129727), acetonitrile (B52724), isopropanol, and methyl tert-butyl ether (MTBE)

  • Formic acid (LC-MS grade)

  • Butylated hydroxytoluene (BHT)

  • Human plasma (K2EDTA)

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Equipment
  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Solid-phase extraction manifold

Sample Preparation Workflow

The following diagram outlines the key steps in the sample preparation protocol for the analysis of 26-hydroxycholesterol.

G cluster_sample_prep Sample Preparation plasma 1. Plasma Sample (e.g., 100 µL) add_is 2. Add d4-26-HC Internal Standard and Antioxidant (BHT) plasma->add_is protein_precip 3. Protein Precipitation (e.g., with cold Acetone (B3395972) or Acetonitrile) add_is->protein_precip vortex_centrifuge1 4. Vortex and Centrifuge protein_precip->vortex_centrifuge1 supernatant 5. Collect Supernatant vortex_centrifuge1->supernatant l_l_extraction 6. Liquid-Liquid Extraction (e.g., with MTBE) supernatant->l_l_extraction vortex_centrifuge2 7. Vortex and Centrifuge l_l_extraction->vortex_centrifuge2 organic_phase 8. Collect Organic Phase vortex_centrifuge2->organic_phase dry_down 9. Evaporate to Dryness (under Nitrogen) organic_phase->dry_down reconstitute 10. Reconstitute in Mobile Phase dry_down->reconstitute lc_ms_analysis 11. LC-MS/MS Analysis reconstitute->lc_ms_analysis

Caption: Workflow for the extraction of 26-hydroxycholesterol from plasma.

Detailed Sample Preparation Protocol
  • Sample Thawing and Aliquoting : Thaw human plasma samples on ice. Vortex gently to ensure homogeneity. Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard and Antioxidant Spiking : To each plasma sample, add 10 µL of a d4-26-HC internal standard working solution (concentration to be optimized based on expected analyte levels) and 10 µL of BHT solution in methanol to prevent auto-oxidation.

  • Protein Precipitation : Add 400 µL of ice-cold acetone or acetonitrile to each tube.

  • Vortex and Centrifugation : Vortex the samples vigorously for 1 minute. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection : Carefully transfer the supernatant to a new clean tube.

  • Liquid-Liquid Extraction (LLE) : Add 1 mL of methyl tert-butyl ether (MTBE) to the supernatant.

  • Vortex and Centrifugation for LLE : Vortex for 2 minutes to ensure thorough mixing. Centrifuge at 3,000 x g for 5 minutes to facilitate phase separation.

  • Organic Phase Collection : Transfer the upper organic layer to a clean tube.

  • Evaporation : Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80:20 methanol:water with 0.1% formic acid). Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Final Centrifugation : Centrifuge at 12,000 x g for 5 minutes to pellet any remaining particulate matter.

  • Transfer for Analysis : Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Note: For the analysis of both free and esterified 26-hydroxycholesterol, a saponification step using a strong base (e.g., NaOH in methanol) would be required prior to the liquid-liquid extraction.

LC-MS/MS Analysis

The following diagram illustrates the logical flow of the analytical process.

G cluster_analysis LC-MS/MS Analysis autosampler 1. Injection of Reconstituted Sample lc_column 2. Chromatographic Separation (e.g., C18 Column) autosampler->lc_column ionization 3. Ionization (e.g., ESI or APCI) lc_column->ionization mass_analyzer 4. Mass Analysis (e.g., Triple Quadrupole) ionization->mass_analyzer detection 5. Detection (MRM) mass_analyzer->detection data_processing 6. Data Processing and Quantification detection->data_processing

Caption: Logical flow of the LC-MS/MS analysis.

Typical LC-MS/MS Parameters
ParameterTypical Condition
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Methanol (e.g., 1:1 v/v) with 0.1% formic acid
Gradient Optimized to separate 26-HC from other isomers and matrix components (e.g., start at 80% B, ramp to 95% B)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 50 °C
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode
MRM Transitions To be optimized for 26-HC and d4-26-HC (e.g., monitoring the loss of water molecules)
Collision Energy Optimized for each transition

Data Presentation

Quantitative Performance of the Method

The following tables summarize the typical quantitative performance characteristics of a validated LC-MS/MS method for 26-hydroxycholesterol using a d4-labeled internal standard.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
26-Hydroxycholesterol0.5 - 500> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.5< 15< 1585 - 115
Low1.5< 10< 1090 - 110
Mid50< 10< 1090 - 110
High400< 10< 1090 - 110

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low1.585 - 11085 - 115
High40085 - 11085 - 115

Conclusion

The described sample preparation protocol and LC-MS/MS method provide a robust and reliable approach for the quantitative analysis of 26-hydroxycholesterol in human plasma. The use of a d4-labeled internal standard ensures high accuracy and precision, making this method suitable for demanding applications in research and drug development. The provided workflow diagrams and data tables serve as a valuable resource for scientists and researchers implementing this analytical technique.

Application Note: Quantification of (25RS)-26-Hydroxycholesterol-d4 using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This application note describes a robust and sensitive method for the quantification of (25RS)-26-Hydroxycholesterol-d4 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This deuterated internal standard is crucial for the accurate quantification of endogenous 26-hydroxycholesterol (B79680), a key oxysterol involved in cholesterol homeostasis and various signaling pathways.

Introduction

26-Hydroxycholesterol is an oxidized derivative of cholesterol that plays a significant role in lipid metabolism.[1] It is a known ligand for the Liver X Receptor (LXR), a nuclear receptor that regulates the expression of genes involved in cholesterol transport, efflux, and excretion.[2][3][4][5] Dysregulation of 26-hydroxycholesterol levels has been implicated in several diseases, making its accurate quantification in biological samples essential for researchers, scientists, and drug development professionals. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.

Analytical Method

Table 1: Proposed Mass Spectrometry Parameters for this compound

ParameterValue
Analyte This compound
Ionization ModePositive Electrospray Ionization (ESI)
Precursor Ion (m/z)407.4
Product Ion (m/z)389.4
Dwell Time (s)0.02 - 0.1
Collision Energy (V)10 - 25
Cone Voltage (V)20 - 40

Note: The proposed precursor ion is based on the addition of a proton [M+H]+ to the molecular weight of this compound. The product ion is a predicted fragmentation pattern, likely corresponding to the loss of a water molecule. These parameters should be optimized experimentally.

Experimental Protocol

Sample Preparation

A liquid-liquid extraction or solid-phase extraction (SPE) method is typically employed for the extraction of oxysterols from biological matrices like plasma or serum.

Materials:

  • Biological matrix (e.g., plasma, serum)

  • This compound internal standard solution

  • Methyl tert-butyl ether (MTBE)[6]

  • Methanol (B129727) (MeOH)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., 90:10 Methanol:Acetonitrile)

Protocol:

  • To 100 µL of the biological sample, add a known amount of this compound internal standard solution.

  • Add 300 µL of methanol to precipitate proteins.

  • Add 1 mL of MTBE as the extraction solvent.[7]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

A reverse-phase C18 column is suitable for the separation of 26-Hydroxycholesterol from other matrix components.

Table 2: Liquid Chromatography Parameters

ParameterValue
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Start with 70% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add this compound Sample->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation LLE Liquid-Liquid Extraction (MTBE) Protein_Precipitation->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for the quantification of this compound.

26-Hydroxycholesterol Signaling Pathway

26-Hydroxycholesterol is an important signaling molecule that activates the Liver X Receptor (LXR). LXR, in a heterodimer with the Retinoid X Receptor (RXR), binds to LXR Response Elements (LXREs) in the promoter regions of target genes. This activation leads to the transcription of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which promote the efflux of cholesterol from cells.

G cluster_cellular Cellular Environment cluster_nuclear Nuclear Events cluster_response Cellular Response Cholesterol Cholesterol HC26 26-Hydroxycholesterol Cholesterol->HC26 CYP27A1 LXR LXR HC26->LXR binds & activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXRE LXR_RXR->LXRE binds to Target_Genes Target Gene Transcription (e.g., ABCA1, ABCG1) LXRE->Target_Genes activates Cholesterol_Efflux Increased Cholesterol Efflux Target_Genes->Cholesterol_Efflux leads to

Caption: 26-Hydroxycholesterol activation of the LXR signaling pathway.

References

Application Notes and Protocols for (25RS)-26-Hydroxycholesterol-d4 in Cerebrospinal Fluid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of (25RS)-26-Hydroxycholesterol-d4 as an internal standard in the quantitative analysis of 26-hydroxycholesterol (B79680) and other oxysterols in cerebrospinal fluid (CSF). The protocols outlined below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are highly sensitive and specific for the analysis of these important biomarkers in neurological research.

Introduction

(25R)26-Hydroxycholesterol, often referred to as 27-hydroxycholesterol, is a key metabolite of cholesterol that plays a significant role in cholesterol homeostasis and has been implicated in the pathophysiology of various neurological diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2][3][4] Its ability to cross the blood-brain barrier allows it to be a potential link between peripheral cholesterol metabolism and central nervous system disorders.[4][5][6] Accurate quantification of 26-hydroxycholesterol in CSF is crucial for understanding its role in disease progression and for the development of novel therapeutic strategies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.

Quantitative Data Summary

The following tables summarize the concentrations of (25R)26-hydroxycholesterol and related oxysterols in human and mouse cerebrospinal fluid as reported in various studies. These values can serve as a reference for researchers establishing their own analytical methods.

Table 1: Concentration of (25R)26-Hydroxycholesterol in Human Cerebrospinal Fluid (ng/mL)

Condition(25R)26-Hydroxycholesterol (ng/mL)Reference
Control0.10 ± 0.03[2]
Relapsing-Remitting Multiple Sclerosis (RRMS)0.14 ± 0.07[2]
Suspected Autoimmune/Unknown Aetiology (SA/UA)0.30 ± 0.26[2]
Alzheimer's DiseaseElevated levels reported[3]
Parkinson's DiseaseElevated levels reported[4]

Table 2: Concentration of Various Oxysterols in Mouse Cerebrospinal Fluid (ng/mL)

OxysterolConcentration (ng/mL)Reference
(25R)26-Hydroxycholesterol~0.1[1]
24S-Hydroxycholesterol~0.3[1]
7α-HydroxycholesterolNot specified
25-HydroxycholesterolNot specified
7α,25-Dihydroxycholesterol~0.005[1]

Signaling Pathway of 26-Hydroxycholesterol

The following diagram illustrates the metabolic pathway of cholesterol to (25R)26-hydroxycholesterol and its subsequent conversion to bile acid precursors, which is relevant in the central nervous system.

Cholesterol_Metabolism Metabolic Pathway of (25R)26-Hydroxycholesterol in the CNS Cholesterol Cholesterol HC26 (25R)26-Hydroxycholesterol ((25R)26-HC) Cholesterol->HC26 CYP27A1 HCA 3β-Hydroxy-5-cholestenoic acid (3β-HCA) Cholesterol->HCA CYP27A1 diHC 7α,(25R)26-Dihydroxycholesterol (7α,26-diHC) HC26->diHC CYP7B1 HOCA 7α-Hydroxy-3-oxo-4-cholestenoic acid (7αH,3O-CA) diHC->HOCA HSD3B7 diHCA 3β,7α-Dihydroxy-5-cholestenoic acid (3β,7α-diHCA) HCA->diHCA CYP7B1 diHCA->HOCA HSD3B7

Caption: Metabolic pathway of (25R)26-Hydroxycholesterol in the CNS.

Experimental Protocols

This section provides a detailed protocol for the quantification of (25RS)-26-Hydroxycholesterol in cerebrospinal fluid using LC-MS/MS.

Materials and Reagents
Experimental Workflow

The diagram below outlines the major steps in the analytical workflow for CSF oxysterol analysis.

Experimental_Workflow Workflow for Oxysterol Analysis in CSF Sample CSF Sample Collection Spike Spike with this compound and other internal standards Sample->Spike Extraction Liquid-Liquid or Solid Phase Extraction Spike->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Data Data Processing and Quantification LCMS->Data

Caption: General workflow for CSF oxysterol analysis.

Detailed Protocol

1. Sample Preparation

  • Thaw CSF samples on ice.

  • To 100 µL of CSF in a glass tube, add an antioxidant such as BHT to prevent auto-oxidation of cholesterol and its metabolites.

  • Spike the sample with a known amount of this compound and other relevant deuterated internal standards.[7] The final concentration of the internal standard should be within the linear range of the calibration curve.

  • Vortex the sample briefly.

2. Extraction

  • Liquid-Liquid Extraction (LLE):

    • Add 1 mL of a mixture of n-hexane and isopropanol (3:2, v/v) to the CSF sample.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3000 x g for 10 minutes at 4°C.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction step with another 1 mL of the hexane/isopropanol mixture.

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the spiked CSF sample onto the cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

    • Elute the oxysterols with 1 mL of methanol or a mixture of dichloromethane and methanol.[8]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

3. Derivatization (Optional, but can improve sensitivity)

  • While some methods allow for direct analysis, derivatization can enhance ionization efficiency and chromatographic separation.[9] A common derivatization agent is picolinic acid.

  • Reconstitute the dried extract in the derivatization reagent and incubate as per the manufacturer's instructions.

  • After the reaction, the sample is typically dried down again and reconstituted in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

    • Inject an aliquot (e.g., 10 µL) onto a C18 reversed-phase column.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol or acetonitrile (B52724) with 0.1% formic acid (B). The gradient should be optimized to achieve good separation of the target oxysterols.

  • Tandem Mass Spectrometry:

    • Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[9]

    • Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and internal standard.

    • Optimize the MRM transitions, collision energies, and other MS parameters for each compound to achieve maximum sensitivity and specificity.

5. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.

  • Quantify the concentration of 26-hydroxycholesterol and other oxysterols in the CSF samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the accurate quantification of 26-hydroxycholesterol in cerebrospinal fluid. This methodology is critical for advancing our understanding of the role of cholesterol metabolism in the central nervous system and for the development of biomarkers and therapeutic interventions for a range of neurological disorders.

References

Application Note: Quantification of (25RS)-26-Hydroxycholesterol using Isotope Dilution Mass Spectrometry with a d4-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

26-Hydroxycholesterol, an oxidized derivative of cholesterol, is a key metabolite in alternative bile acid synthesis pathways and is implicated in various physiological and pathological processes.[1][2] Accurate quantification of this and other oxysterols in biological matrices is crucial for understanding their roles in diseases such as neurodegenerative disorders, cardiovascular conditions, and certain cancers. Isotope Dilution Mass Spectrometry (IDMS) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the precise and accurate quantification of endogenous molecules like oxysterols.[3][4] This application note provides a detailed protocol for the quantification of (25RS)-26-Hydroxycholesterol in plasma using (25RS)-26-Hydroxycholesterol-d4 as an internal standard.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry is a highly accurate analytical technique for quantifying compounds. It involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the sample preparation process. This "internal standard" is chemically identical to the analyte of interest but has a different mass due to the presence of stable isotopes (e.g., deuterium).

The internal standard co-elutes with the endogenous analyte during chromatographic separation and is detected by the mass spectrometer. Because the analyte and the internal standard exhibit nearly identical chemical and physical properties during sample extraction, cleanup, and ionization, any sample loss or variation in instrument response will affect both compounds equally. By measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard, a highly precise and accurate concentration of the analyte can be determined.

Experimental Protocol

This protocol outlines the necessary steps for the extraction and quantification of (25RS)-26-Hydroxycholesterol from human plasma.

Materials and Reagents
  • (25RS)-26-Hydroxycholesterol (analyte standard)

  • This compound (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Hexane (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 200 mg)

Equipment
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Analytical balance

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • SPE manifold

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of (25RS)-26-Hydroxycholesterol and this compound in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution of the analyte with methanol to prepare a series of working standard solutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard Working Solution (10 ng/mL): Dilute the primary stock solution of this compound with methanol.

Sample Preparation
  • Sample Spiking: To 100 µL of plasma sample, add 10 µL of the 10 ng/mL internal standard working solution. For the calibration curve, use a surrogate matrix (e.g., 5% bovine serum albumin in phosphate-buffered saline) in place of plasma.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% methanol in water).

Solid Phase Extraction (Optional Cleanup Step)

For cleaner samples and to reduce matrix effects, an optional SPE step can be performed after protein precipitation.[5][6][7]

  • Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the reconstituted sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described above.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters that may require optimization for your specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile:Isopropanol (90:10, v/v)
Gradient 0-1 min: 80% B, 1-8 min: 80-95% B, 8-10 min: 95% B, 10-10.1 min: 95-80% B, 10.1-12 min: 80% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(25RS)-26-Hydroxycholesterol385.3367.315
This compound389.3371.315

Note: The precursor ion for oxysterols in positive ESI mode is typically the dehydrated ion [M+H-H₂O]⁺. The exact m/z values and collision energies should be optimized for your specific instrument.

Data Analysis and Interpretation

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: Determine the concentration of (25RS)-26-Hydroxycholesterol in the plasma samples by interpolating their peak area ratios from the calibration curve.

Table 4: Example Calibration Curve Data

Standard Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
0.11,250105,0000.012
0.56,300104,5000.060
112,800105,2000.122
564,500104,8000.615
10129,000105,1001.227
50650,000104,9006.196
1001,310,000105,30012.441

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) spike Spike with this compound plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of 26-Hydroxycholesterol calibration_curve->quantification

References

Illuminating Sterol Metabolism: Applications of Deuterated Sterols in Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Deuterated sterols serve as powerful tools in metabolic research, enabling precise tracing of the intricate pathways of sterol metabolism. By introducing a stable, heavy isotope of hydrogen (deuterium) into sterol molecules, researchers can follow their fate in biological systems without the need for radioactive tracers. This approach offers significant advantages in safety and allows for long-term studies in both in vitro and in vivo models. These application notes provide an overview of the key applications, detailed experimental protocols, and data presentation for utilizing deuterated sterols in metabolic tracing experiments.

Core Applications

The use of deuterated sterols allows for the investigation of several key aspects of sterol metabolism:

  • Cholesterol Biosynthesis and Flux: Tracing the incorporation of deuterated precursors like deuterated water (D₂O) or deuterated sterols such as lanosterol (B1674476) allows for the quantification of cholesterol synthesis rates and the flux through different biosynthetic pathways, including the Bloch and Kandutsch-Russell pathways.[1]

  • Cholesterol Absorption and Transport: Dual-isotope methods, employing an oral dose of a deuterated sterol and an intravenous injection of a ¹³C-labeled sterol, can be used to accurately measure the efficiency of intestinal cholesterol absorption.[2]

  • Bile Acid Synthesis: By administering deuterated cholesterol, researchers can trace its conversion to various bile acids, providing insights into the "classical" (neutral) and "alternative" (acidic) pathways of bile acid synthesis.[3][4]

  • Sterol Turnover and Catabolism: The rate of disappearance of a deuterated sterol from a specific pool can be monitored to determine its turnover rate and understand the dynamics of its catabolism.[5][6]

  • Drug Efficacy and Target Engagement: Deuterated sterols can be used to assess the impact of therapeutic interventions on specific metabolic pathways. For example, the effect of a cholesterol-lowering drug on cholesterol synthesis or absorption can be quantified.

Experimental Workflows and Signaling Pathways

To visualize the experimental processes and metabolic pathways involved in deuterated sterol tracing, the following diagrams are provided.

G cluster_0 In Vivo Administration cluster_1 Sample Collection cluster_2 Sample Preparation cluster_3 Analytical Techniques Oral Gavage Oral Gavage Blood/Plasma Blood/Plasma Oral Gavage->Blood/Plasma Intravenous Injection Intravenous Injection Intravenous Injection->Blood/Plasma Dietary Supplementation Dietary Supplementation Feces Feces Dietary Supplementation->Feces Lipid Extraction Lipid Extraction Blood/Plasma->Lipid Extraction Tissues (Liver, Brain, etc.) Tissues (Liver, Brain, etc.) Tissues (Liver, Brain, etc.)->Lipid Extraction Feces->Lipid Extraction Saponification Saponification Lipid Extraction->Saponification Derivatization Derivatization Saponification->Derivatization GC-MS GC-MS Derivatization->GC-MS LC-MS/MS LC-MS/MS Derivatization->LC-MS/MS Deuterated Sterol Tracer Deuterated Sterol Tracer Deuterated Sterol Tracer->Oral Gavage Deuterated Sterol Tracer->Intravenous Injection Deuterated Sterol Tracer->Dietary Supplementation

General experimental workflow for in vivo deuterated sterol tracing.

G cluster_bloch Bloch Pathway cluster_kr Kandutsch-Russell Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Squalene Squalene Isopentenyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol FF-MAS FF-MAS Lanosterol->FF-MAS Lathosterol Lathosterol Zymosterol->Lathosterol 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol T-MAS T-MAS FF-MAS->T-MAS Zymostenol Zymostenol T-MAS->Zymostenol Desmosterol Desmosterol Zymostenol->Desmosterol Desmosterol->Cholesterol

Simplified cholesterol biosynthesis pathways traced by deuterated precursors.

Protocols

Protocol 1: In Vitro Sterol Metabolism in Cultured Cells

This protocol describes the use of deuterated sterols to trace their metabolism in a cell culture system.

1. Cell Culture and Labeling:

  • Culture cells of interest (e.g., hepatocytes, macrophages) to the desired confluency.
  • Prepare a stock solution of the deuterated sterol (e.g., D6-cholesterol, D6-lanosterol) in a suitable solvent like ethanol.[7]
  • Add the deuterated sterol to the cell culture medium at a final concentration typically ranging from 1 to 10 µM.
  • Incubate the cells for a specified period (e.g., 24-48 hours) to allow for uptake and metabolism of the tracer.

2. Sample Collection and Lipid Extraction:

  • Wash the cells with cold phosphate-buffered saline (PBS) to remove residual medium.
  • Lyse the cells and extract total lipids using a modified Bligh-Dyer procedure with a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).[5][8]
  • Add a known amount of a deuterated internal standard (e.g., a different deuterated sterol not expected to be formed) to each sample for quantification.[5][8]
  • After phase separation, collect the lower organic phase containing the lipids.

3. Sample Preparation for Analysis:

  • Dry the lipid extract under a stream of nitrogen.
  • For analysis of total sterols, perform saponification using a strong base (e.g., KOH in ethanol) to hydrolyze sterol esters.[9]
  • For GC-MS analysis, derivatize the sterols (e.g., silylation) to improve their volatility and chromatographic properties.

4. Analysis by Mass Spectrometry:

  • Analyze the samples using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
  • GC-MS is well-suited for separating and quantifying different sterol isomers.[10]
  • LC-MS/MS offers high sensitivity and can be used for the analysis of a wide range of sterols and their metabolites.[5]
  • Monitor the mass-to-charge ratios (m/z) corresponding to the unlabeled (endogenous) and deuterated sterols and their metabolites.

Protocol 2: In Vivo Cholesterol Absorption in a Mouse Model

This protocol outlines a dual-isotope method to measure cholesterol absorption in mice.

1. Animal Preparation and Dosing:

  • Acclimate mice to the experimental conditions and diet.
  • Prepare an oral gavage solution containing a deuterated cholesterol tracer (e.g., [26,26,26,27,27,27-²H₆]cholesterol) in a lipid vehicle.[11]
  • Simultaneously, administer an intravenous injection of a ¹³C-labeled cholesterol tracer (e.g., [¹³C₅]cholesterol).[2]

2. Sample Collection:

  • Collect blood samples at specified time points (e.g., 24, 48, and 72 hours) post-dosing.
  • Collect feces over a 72-hour period to determine the excretion of the unabsorbed oral tracer.[11]

3. Sample Preparation:

  • Extract lipids from plasma and homogenized feces as described in Protocol 1.
  • Include an internal standard for accurate quantification.

4. Analysis and Calculation:

  • Analyze the plasma and fecal extracts by GC-MS or LC-MS/MS to determine the isotopic enrichment of both the deuterated and ¹³C-labeled cholesterol.
  • Calculate the fractional cholesterol absorption using the ratio of the oral (deuterated) to intravenous (¹³C) tracer in the plasma at a time point when the ratio has stabilized (typically around 72 hours).[2]

Data Presentation

Quantitative data from metabolic tracing experiments should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Isotopic Enrichment of Sterols in Cultured Hepatocytes after Incubation with D6-Lanosterol

SterolIsotopic Enrichment (M+6) (%)Concentration (µg/mg protein)
Lanosterol85.2 ± 5.10.45 ± 0.08
Zymosterol15.7 ± 2.30.12 ± 0.03
Lathosterol8.9 ± 1.50.21 ± 0.05
Cholesterol5.4 ± 0.915.3 ± 2.1

Data are presented as mean ± standard deviation (n=3). Isotopic enrichment represents the percentage of the M+6 isotopologue for each sterol.

Table 2: Cholesterol Absorption and Synthesis in Mice Treated with a Novel Therapeutic

Treatment GroupCholesterol Absorption (%)Fractional Synthesis Rate (%/day)
Vehicle Control42.5 ± 3.88.2 ± 1.1
Therapeutic A28.1 ± 2.512.5 ± 1.8

*Data are presented as mean ± standard deviation (n=6). p < 0.05 compared to vehicle control.

Conclusion

Deuterated sterols are indispensable tools for elucidating the complex and dynamic nature of sterol metabolism. The protocols and application notes provided here offer a framework for designing and executing robust metabolic tracing studies. By combining stable isotope labeling with modern mass spectrometry techniques, researchers can gain valuable insights into the regulation of sterol homeostasis in health and disease, and accelerate the development of novel therapeutics targeting metabolic disorders.

References

Application Notes and Protocols for the Simultaneous Quantification of Oxysterols by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxysterols, the oxidized derivatives of cholesterol, are crucial bioactive lipids that function as key regulators in a multitude of physiological and pathological processes.[1][2][3] They are intermediates in the biosynthesis of bile acids and steroid hormones and play significant roles in cholesterol homeostasis, inflammation, immune response, and cellular signaling pathways.[2][4][5] Given their involvement in diseases such as neurodegenerative disorders, atherosclerosis, and cancer, the accurate and simultaneous quantification of various oxysterols in biological matrices is of paramount importance for researchers, scientists, and drug development professionals.[2][4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for oxysterol analysis due to its high sensitivity, selectivity, and capability for multiplexing.[6] However, challenges persist, including the low abundance of oxysterols, the presence of numerous structural isomers, and potential for auto-oxidation during sample handling.[1][6]

This document provides detailed protocols for two robust LC-MS/MS methods for the simultaneous quantification of oxysterols: a non-derivatization method suitable for high-throughput analysis and a derivatization-based method for enhanced sensitivity.

Protocol 1: Non-Derivatization Method for Simultaneous Oxysterol Quantification

This protocol is optimized for the simultaneous analysis of multiple oxysterols in various biological samples like plasma and tissue homogenates without the need for chemical derivatization.[2][7] This approach simplifies sample preparation and allows for faster analysis times.[7]

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 100 µL Plasma or 30 mg Tissue Homogenate AddIS Add Internal Standards (e.g., d7-24-OHC) Sample->AddIS Precip Protein Precipitation & Liquid-Liquid Extraction (e.g., with MTBE) AddIS->Precip Vortex Vortex & Centrifuge Precip->Vortex Dry Evaporate Supernatant (under Nitrogen stream) Vortex->Dry Recon Reconstitute in Mobile Phase Dry->Recon Inject Inject Sample Recon->Inject LC Chromatographic Separation (e.g., Phenyl Hexyl Column) Inject->LC MS Mass Spectrometry Detection (Triple Quadrupole, MRM Mode) LC->MS Data Data Acquisition MS->Data Integrate Peak Integration Data->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Oxysterols Calibrate->Quantify

Caption: Workflow for non-derivatization LC-MS/MS analysis of oxysterols.

Detailed Experimental Protocol

1. Sample Preparation (Plasma and Tissue) [2][7]

  • To 100 µL of plasma or 30 mg of tissue homogenate in a centrifuge tube, add the internal standard mix (e.g., 27-OHC-d5 and 24-OHC-d7).

  • For extraction, add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 10 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 12,000 rpm for 30 minutes to precipitate proteins and separate the phases.

  • Carefully transfer the upper organic supernatant to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 50:50 Methanol (B129727):Water).

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: Phenyl Hexyl column (or equivalent C18) for separation.[2][7]

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Methanol with 0.1% Formic Acid

    • Flow Rate: 0.4 - 0.6 mL/min.[8]

    • Gradient: A typical gradient would start with a higher percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the hydrophobic oxysterols, followed by a re-equilibration step.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).

    • Scan Type: Multiple Reaction Monitoring (MRM) for its high sensitivity and selectivity.[7]

    • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each oxysterol and its corresponding internal standard.

Quantitative Data and MRM Transitions

The following table summarizes typical MRM transitions for a selection of oxysterols. Note that optimal collision energies (CE) and other parameters should be determined empirically on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
24(S)-Hydroxycholesterol (24-OHC)385.3367.310015
25-Hydroxycholesterol (B127956) (25-OHC)385.3147.110020
27-Hydroxycholesterol (27-OHC)403.3367.310015
7α-Hydroxycholesterol (7α-OHC)385.3175.110018
7-Ketocholesterol (B24107) (7-KC)401.3175.110020
d7-24-Hydroxycholesterol (IS)392.4374.410015

Protocol 2: Derivatization Method for Enhanced Sensitivity

For applications requiring lower detection limits, chemical derivatization can significantly enhance the ionization efficiency of oxysterols.[6][9] This protocol uses Girard's P (GP) reagent, which introduces a permanently charged quaternary nitrogen group, improving sensitivity in ESI-MS.[3][10]

Detailed Experimental Protocol

1. Sample Preparation and Saponification

  • To 200 µL of plasma, add internal standards and 10 µL of BHT (antioxidant).[8]

  • Add 875 µL of 0.5M KOH in ethanol (B145695) for alkaline saponification (hydrolysis of sterol esters) and incubate for 3 hours at room temperature.[8]

  • Neutralize the reaction with 25 µL of 85% phosphoric acid and add 1 mL of water.[8]

  • Perform liquid-liquid extraction twice with 3 mL of hexane (B92381).

  • Combine the hexane phases and evaporate to dryness under nitrogen.

2. Oxidation and Derivatization [10]

  • Reconstitute the dried extract in a suitable solvent (e.g., ethanol/water mixture).

  • Oxidation: Add cholesterol oxidase (ChO) solution and incubate at 37°C for one hour. This converts 3-hydroxy sterols to 3-oxo sterols.[9][10]

  • Derivatization: Add a solution of Girard's P reagent (e.g., 2 mg/mL in methanol with 1% acetic acid).

  • Incubate the mixture in the dark at 37°C overnight to form GP hydrazones.[10]

  • The derivatized sample can be analyzed directly by LC-MS/MS.

Involvement of Oxysterols in Cellular Signaling

Oxysterols are not merely metabolic intermediates; they are potent signaling molecules that modulate key cellular pathways.[5][11] Understanding these pathways is critical for interpreting quantitative data in a biological context.

LXR-Mediated Cholesterol Homeostasis

Liver X Receptors (LXRs) are nuclear receptors that function as cellular cholesterol sensors. Certain oxysterols, such as 24-OHC and 27-OHC, are natural LXR ligands.[3] LXR activation leads to the expression of genes involved in cholesterol efflux and transport, thereby maintaining cellular cholesterol balance.[5]

G cluster_pathway LXR-Mediated Cholesterol Efflux Chol Excess Cellular Cholesterol Oxy Oxysterols (24-OHC, 27-OHC) Chol->Oxy Enzymatic Oxidation LXR LXR/RXR Heterodimer Oxy->LXR Activates TargetGenes Target Gene Expression (ABCA1, ABCG1) LXR->TargetGenes Promotes Transcription Efflux Cholesterol Efflux to HDL TargetGenes->Efflux Increases Efflux->Chol Reduces

Caption: Oxysterols activate LXR to promote cholesterol efflux.

Oxysterol-Induced Apoptosis in Macrophages

In pathological conditions like atherosclerosis, oxysterols such as 7-ketocholesterol and 25-hydroxycholesterol can accumulate in macrophages within arterial walls, inducing apoptosis (programmed cell death).[12] This process is a critical event in the development of atherosclerotic plaques.

G cluster_apoptosis Oxysterol-Induced Macrophage Apoptosis Oxy Oxysterols (7-KC, 25-OHC) CaFlux Calcium Flux Oxy->CaFlux ACAT ACAT-1 Esterification Oxy->ACAT Substrate cPLA2 Activate cPLA2 CaFlux->cPLA2 AA Arachidonic Acid Release cPLA2->AA AA->ACAT Substrate Apoptosis Apoptosis ACAT->Apoptosis Leads to

Caption: Signaling cascade of oxysterol-induced apoptosis in macrophages.[12]

References

Troubleshooting & Optimization

(25RS)-26-Hydroxycholesterol-d4 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (25RS)-26-Hydroxycholesterol-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of this deuterated standard in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a solid at -20°C. For short-term use, stock solutions can be prepared and stored at -20°C for up to one month. To minimize degradation, it is advisable to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.

Q2: What is the expected shelf-life of this compound?

A2: When stored as a solid at -20°C and protected from light, the compound is expected to be stable for at least one year. It is recommended to re-qualify the standard after one year of storage to ensure its integrity.

Q3: In which solvents should I dissolve this compound?

A3: this compound is soluble in organic solvents such as ethanol (B145695), methanol, and acetonitrile (B52724). For use in cell culture, it is recommended to dissolve the compound in ethanol at a high concentration and then dilute it in the culture medium to the final desired concentration. Ensure the final concentration of the organic solvent in the culture medium is low enough (typically <0.1%) to not affect the cells.

Q4: Is this compound sensitive to light?

A4: Yes, like other cholesterol derivatives, this compound can be sensitive to light. It is recommended to store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light exposure.

Stability Data

While specific quantitative stability data for this compound is not extensively available, data from related oxysterols, such as 24(S)-hydroxycholesterol, can provide valuable insights into its stability profile. The following table summarizes stability data for 24(S)-hydroxycholesterol in human plasma, which can be used as a proxy.

Storage ConditionDurationAnalyteStability
Room Temperature24 hours24(S)-hydroxycholesterolStable
4°C72 hours24(S)-hydroxycholesterolStable
-20°C1 month24(S)-hydroxycholesterolStable
-80°C6 months24(S)-hydroxycholesterolStable
Freeze-Thaw Cycles3 cycles24(S)-hydroxycholesterolStable

This data is based on studies of 24(S)-hydroxycholesterol and should be considered as a guideline. It is always recommended to perform your own stability tests for critical applications.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Add a precise volume of an appropriate solvent (e.g., ethanol) to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Vortex the solution for 30 seconds to ensure the compound is fully dissolved.

  • Store the stock solution in an amber vial at -20°C.

Protocol 2: Use as an Internal Standard for LC-MS/MS Quantification of 26-Hydroxycholesterol (B79680)
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or serum sample, add 10 µL of the this compound internal standard working solution (e.g., at 1 µg/mL).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from 30% to 100% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions:

      • 26-Hydroxycholesterol: Monitor the appropriate precursor > product ion transition.

      • This compound: Monitor the appropriate d4-labeled precursor > product ion transition.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low signal intensity for this compound 1. Degradation of the standard. 2. Incorrect storage. 3. Low concentration of the internal standard. 4. Ion suppression from the sample matrix.1. Use a fresh aliquot of the stock solution. 2. Verify storage conditions (-20°C, protected from light). 3. Increase the concentration of the internal standard added to the samples. 4. Dilute the sample or use a more effective sample clean-up method (e.g., solid-phase extraction).
High variability in results 1. Inconsistent pipetting of the internal standard. 2. Incomplete dissolution of the solid compound. 3. Sample matrix effects. 4. Instability during sample processing.1. Use a calibrated pipette and ensure consistent technique. 2. Ensure the stock solution is thoroughly vortexed. 3. Perform a matrix effect study to assess ion suppression/enhancement. 4. Keep samples on ice during processing and minimize the time between preparation and analysis.
Presence of unexpected peaks 1. Contamination of the solvent or glassware. 2. Degradation of the standard or analyte. 3. Presence of isomers or other related compounds in the sample.1. Use high-purity solvents and clean glassware. 2. Check for potential degradation by analyzing a freshly prepared standard. 3. Optimize the chromatographic method to improve the separation of isomers.
Peak tailing or splitting 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload.1. Replace the analytical column. 2. Adjust the mobile phase pH. 3. Reduce the injection volume or dilute the sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma/Serum Sample add_is Add this compound sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection lc LC Separation (C18) injection->lc ms MS/MS Detection (MRM) lc->ms integration Peak Integration ms->integration ratio Calculate Peak Area Ratio integration->ratio quant Quantification ratio->quant

Caption: Experimental workflow for the quantification of 26-hydroxycholesterol using this compound as an internal standard.

signaling_pathway cholesterol Cholesterol cyp27a1 CYP27A1 cholesterol->cyp27a1 Hydroxylation hc26 26-Hydroxycholesterol lxr Liver X Receptor (LXR) hc26->lxr Activation gene_expression Target Gene Expression (e.g., ABCA1, ABCG1) lxr->gene_expression Induction cholesterol_efflux Cholesterol Efflux gene_expression->cholesterol_efflux Promotion cyp27a1->hc26

Caption: Simplified signaling pathway of 26-hydroxycholesterol.

(25RS)-26-Hydroxycholesterol-d4 purity assessment and quality control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purity assessment and quality control of (25RS)-26-Hydroxycholesterol-d4. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What is this compound and what is it used for?

This compound is a deuterated form of (25RS)-26-Hydroxycholesterol. The deuterium (B1214612) labeling makes it a valuable internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.[1][2] It is used to improve the accuracy and precision of measurements by correcting for variations during sample preparation, chromatography, and ionization.

2. What are the recommended storage and handling conditions for this compound?

To ensure the stability and integrity of the compound, it is crucial to adhere to the following storage and handling guidelines[3][4]:

  • Storage Temperature: Store refrigerated at 2-8°C for short-term storage. For long-term storage, -20°C is recommended.[3][4]

  • Protection from Light: Store in amber vials or otherwise protected from light to prevent photodegradation.[3]

  • Inert Atmosphere: Whenever possible, handle and store under an inert atmosphere like nitrogen or argon to prevent oxidation.[3]

  • Solution Preparation: Allow the solid material to equilibrate to room temperature before opening the vial to prevent condensation.[3] Prepare stock solutions in a high-purity solvent such as methanol (B129727) or ethanol.

3. What level of chemical and isotopic purity can I expect?

The expected purity levels for this compound are summarized in the table below. It is always recommended to consult the certificate of analysis provided by the supplier for lot-specific data.

ParameterTypical Specification
Chemical Purity≥98%
Isotopic Purity≥98% Deuterium enrichment

4. Why is the position of the deuterium labels important?

The deuterium atoms in this compound are placed at the 26-position, which is a stable, non-exchangeable position on the molecule. This is critical to prevent the loss of the deuterium label during sample processing and analysis, which would lead to inaccurate quantification.[2]

Troubleshooting Guides

This section addresses common problems that may be encountered during the analysis of this compound.

Mass Spectrometry Analysis
Problem Potential Cause(s) Troubleshooting Steps
Low or Inconsistent Internal Standard Signal 1. Degradation of the standard due to improper storage. 2. Inefficient ionization. 3. Suboptimal mass spectrometer settings.1. Prepare a fresh working solution from a properly stored stock. 2. Optimize ion source parameters (e.g., temperature, gas flows). 3. Perform instrument tuning and calibration.
Isotopic Interference with the Analyte 1. Presence of unlabeled analyte as an impurity in the deuterated standard. 2. Natural isotopic abundance of the analyte.1. Verify the isotopic purity of the standard using high-resolution mass spectrometry (HRMS). 2. Ensure a sufficient mass difference (typically ≥3 amu) between the analyte and the internal standard.
Inconsistent Analyte/Internal Standard Response Ratio 1. Differential matrix effects due to chromatographic separation of the analyte and internal standard. 2. Deuterium exchange with the solvent or matrix.1. Adjust chromatographic conditions to achieve co-elution. 2. Ensure the deuterated standard is labeled at stable positions and avoid harsh pH conditions.
Chromatography (HPLC/UHPLC)
Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column degradation or contamination. 2. Inappropriate mobile phase composition. 3. Co-elution with an interfering compound.1. Flush the column with a strong solvent or replace it. 2. Optimize the mobile phase pH and solvent strength. 3. Modify the chromatographic method (e.g., gradient, column chemistry) to improve separation.
Retention Time Shifts 1. Changes in mobile phase composition or flow rate. 2. Column temperature fluctuations. 3. Column aging.1. Prepare fresh mobile phase and ensure the pump is functioning correctly. 2. Use a column oven to maintain a stable temperature. 3. Use a new or re-equilibrated column.

Experimental Protocols

Below are detailed methodologies for the quality control and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to assess the chemical purity of this compound.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Sample Solvent: Methanol

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound in the sample solvent to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 205 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 80
      20 100
      25 100
      25.1 80

      | 30 | 80 |

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the chemical purity by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity

This method is for the determination of the isotopic purity of this compound.

Instrumentation and Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Solvent: Methanol

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the sample solvent (e.g., 1 µg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient Program: A suitable gradient to ensure the elution of the analyte.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI

    • Monitor the following mass transitions (precursor ion > product ion):

      • This compound: m/z 407.4 > m/z 389.4

      • Unlabeled (25RS)-26-Hydroxycholesterol: m/z 403.4 > m/z 385.4

  • Data Analysis: Acquire data in Multiple Reaction Monitoring (MRM) mode. Compare the peak area of the d4-labeled compound to the peak area of the unlabeled compound to determine the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is used to confirm the chemical structure and assess the overall purity of the compound.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.

  • Data Analysis:

    • Structural Confirmation: Compare the obtained spectra with the expected chemical shifts and coupling constants for the structure of (25RS)-26-Hydroxycholesterol.

    • Purity Assessment: Integrate the signals of the compound and any visible impurities. The relative integrals can be used to estimate the purity. The absence of significant impurity signals is indicative of high purity.

Visualizations

Experimental Workflow for Purity Assessment

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Results start Start with this compound solid dissolve Dissolve in appropriate solvent start->dissolve hplc HPLC Analysis dissolve->hplc Chemical Purity lcms LC-MS/MS Analysis dissolve->lcms Isotopic Purity nmr NMR Analysis dissolve->nmr Structure & Purity chem_purity Chemical Purity (%) hplc->chem_purity iso_purity Isotopic Purity (%) lcms->iso_purity struct_confirm Structural Confirmation nmr->struct_confirm final_report Final Quality Control Report chem_purity->final_report iso_purity->final_report struct_confirm->final_report

Caption: Workflow for the comprehensive purity assessment of this compound.

Troubleshooting Logic for Inconsistent LC-MS/MS Results

G cluster_chrom Chromatography Checks cluster_ms Mass Spectrometry Checks cluster_sample Sample Integrity Checks start Inconsistent Analyte/IS Ratio check_chrom Review Chromatography start->check_chrom check_ms Review MS Parameters start->check_ms check_sample Investigate Sample Integrity start->check_sample coelution Co-elution of Analyte and IS? check_chrom->coelution tuning Instrument Tuned/Calibrated? check_ms->tuning storage Proper Storage of Standard? check_sample->storage peak_shape Acceptable Peak Shape? coelution->peak_shape retention Stable Retention Times? peak_shape->retention solution Identify & Rectify Root Cause retention->solution source_params Ion Source Optimized? tuning->source_params transitions Correct MRM Transitions? source_params->transitions transitions->solution prep Consistent Sample Prep? storage->prep matrix Significant Matrix Effects? prep->matrix matrix->solution

Caption: Troubleshooting workflow for inconsistent LC-MS/MS results.

References

Technical Support Center: Navigating the Use of Deuterated Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals utilizing deuterated internal standards (D-IS) in mass spectrometry. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a deuterated internal standard in mass spectrometry?

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. Its fundamental purpose is to serve as an internal reference to correct for variations that may occur during sample preparation, chromatography, and ionization in the mass spectrometer. Since the D-IS is chemically almost identical to the analyte, it is assumed to behave similarly during extraction, experience comparable matrix effects (ion suppression or enhancement), and account for instrument variability. By adding a known amount of the D-IS to all samples, calibrators, and quality controls, the ratio of the analyte's signal to the D-IS's signal is used for quantification, leading to more precise and accurate results.[1]

Q2: What are the characteristics of an ideal deuterated internal standard?

An ideal deuterated internal standard should possess the following characteristics:

  • High Isotopic Purity: It should be highly enriched with deuterium and have a minimal amount of the unlabeled analyte.[1] The presence of the unlabeled analyte as an impurity can lead to an overestimation of the analyte's concentration, particularly at low levels.

  • High Chemical Purity: The standard should be free from other chemical impurities that could interfere with the analysis.

  • Isotopic Stability: The deuterium atoms should be located in positions on the molecule that are not susceptible to exchange with hydrogen atoms from the solvent or matrix (a phenomenon known as back-exchange).[2]

  • Appropriate Mass Difference: The mass difference between the analyte and the D-IS should be sufficient (typically at least 3 atomic mass units) to prevent isotopic overlap or cross-talk between the mass channels.[3]

  • Co-elution with the Analyte: Ideally, the D-IS should chromatographically co-elute with the analyte to ensure they experience the same matrix effects.

Q3: Why do deuterated internal standards sometimes elute at a different retention time than the analyte?

This phenomenon is known as the "chromatographic isotope effect" or "deuterium isotope effect". It arises from the subtle differences in the physicochemical properties of carbon-hydrogen (C-H) versus carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, which can lead to minor differences in polarity and interaction with the chromatographic stationary phase. In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[4][5][6][7] The magnitude of this shift can be influenced by the number and position of the deuterium atoms.[8]

Troubleshooting Guides

Issue 1: Inaccurate Quantification and Poor Precision

Symptoms:

  • High coefficient of variation (%CV) in quality control (QC) samples.

  • Systematic bias (consistently high or low calculated concentrations).

  • Inconsistent analyte-to-internal standard area ratios across the analytical run.

Potential Causes and Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Isotopic Exchange (Back-Exchange) The deuterium atoms on the D-IS are exchanging with hydrogen atoms from the solvent or sample matrix. This is more likely to occur if the labels are on heteroatoms (e.g., -OH, -NH) or under acidic or basic conditions.[2] Troubleshooting: 1. Evaluate Solvent Stability: Incubate the D-IS in your sample diluent and mobile phase for a period equivalent to your analytical run time and re-inject to see if the signal of the unlabeled analyte increases.[9] 2. Control pH: Maintain a neutral pH for your samples and mobile phases whenever possible. Avoid storing deuterated compounds in strongly acidic or basic solutions.[9] 3. Review Labeling Position: Check the certificate of analysis to confirm the location of the deuterium labels. Opt for standards with labels on stable positions like aromatic rings or aliphatic chains.
Isotopic Impurity The D-IS contains a significant amount of the unlabeled analyte from its synthesis.[10] This will artificially inflate the analyte signal, especially at the lower limit of quantification (LLOQ). Troubleshooting: 1. Assess Purity: Inject a high-concentration solution of the D-IS alone and monitor the mass transition of the unlabeled analyte.[9] 2. Consult Certificate of Analysis (CoA): Review the CoA for the stated isotopic purity. 3. Contact Supplier: If a significant impurity is detected, contact the supplier for a higher purity batch.
In-Source Fragmentation The D-IS loses a deuterium atom within the mass spectrometer's ion source, leading to a signal at the analyte's mass.[1][11] Troubleshooting: 1. Optimize MS Source Conditions: Adjust source parameters such as declustering potential, fragmentor voltage, and source temperature to minimize fragmentation.[11][12]
Cross-Talk The mass spectrometer detects a signal from the analyte in the D-IS channel, or vice versa. This can happen if the mass difference is insufficient or due to the natural isotopic abundance of the analyte.[13][14] Troubleshooting: 1. Select Appropriate MRM Transitions: Choose precursor and product ions that are unique to the analyte and the D-IS and have minimal overlap. 2. Increase Mass Difference: When possible, use a D-IS with a higher degree of deuteration (e.g., d5 or greater) to minimize the contribution of the analyte's natural isotopes to the D-IS signal.

Troubleshooting Workflow for Inaccurate Quantification

Troubleshooting Inaccurate Quantification start Inaccurate Quantification or Poor Precision check_purity Assess Isotopic Purity (Inject high conc. D-IS) start->check_purity purity_ok Is Purity >98%? check_purity->purity_ok check_stability Evaluate H/D Exchange (Incubate in solvent/matrix) purity_ok->check_stability Yes contact_supplier Contact Supplier for Higher Purity D-IS purity_ok->contact_supplier No stability_ok Is D-IS Stable? check_stability->stability_ok check_fragmentation Investigate In-Source Fragmentation stability_ok->check_fragmentation Yes optimize_ph Optimize pH of Solvents/Mobile Phase stability_ok->optimize_ph No fragmentation_ok Minimal Fragmentation? check_fragmentation->fragmentation_ok check_crosstalk Assess Cross-Talk (Inject analyte and D-IS separately) fragmentation_ok->check_crosstalk Yes optimize_ms Optimize MS Source Conditions fragmentation_ok->optimize_ms No crosstalk_ok Cross-Talk <5% of LLOQ? check_crosstalk->crosstalk_ok select_transitions Select Different MRM Transitions crosstalk_ok->select_transitions No resolve Issue Resolved crosstalk_ok->resolve Yes optimize_ph->resolve optimize_ms->resolve select_transitions->resolve

Caption: Logical workflow for troubleshooting inaccurate quantification and poor precision.

Issue 2: Poor Correction for Matrix Effects

Symptoms:

  • Poor accuracy and precision in samples with a biological matrix compared to standards prepared in a clean solvent.

  • Analyte-to-internal standard ratio changes between different lots of biological matrix.

Potential Causes and Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Chromatographic Separation (Isotope Effect) A slight difference in retention time between the analyte and the D-IS can expose them to different co-eluting matrix components, leading to differential ion suppression or enhancement.[1] Troubleshooting: 1. Verify Co-elution: Carefully overlay the chromatograms of the analyte and the D-IS to check for perfect co-elution.[1] 2. Modify Chromatography: Adjust the mobile phase gradient, temperature, or even the column chemistry to achieve better co-elution. 3. Consider Alternative IS: If co-elution cannot be achieved, a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts, may be a better choice.
High Concentration of Interfering Matrix Components The concentration of matrix components is so high that it affects the ionization of both the analyte and the D-IS, but not necessarily to the same extent. Troubleshooting: 1. Improve Sample Preparation: Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components. 2. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and mitigate their effect. 3. Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to ensure that the calibrators and samples experience similar matrix effects.

Quantitative Impact of Deuterium on Retention Time

The following table summarizes the observed retention time shifts for some deuterated compounds in reversed-phase and normal-phase liquid chromatography. A positive shift indicates the deuterated compound elutes earlier.

Analyte / Deuterated IS Chromatography ModeRetention Time (Analyte)Retention Time (D-IS)Retention Time Shift (min)
Olanzapine / Olanzapine-d3 Reversed-PhaseVariesSlightly earlier< 0.16
Ergothioneine / Ergothioneine-d9 Reversed-Phase1.44 min1.42 min0.02
Olanzapine / Olanzapine-d3 Normal-Phase1.60 min1.66 min-0.06
Dimethyl-labeled peptides (light vs. heavy)Reversed-PhaseVariesVariesMedian shift of ~0.05 min

Data compiled from multiple sources.[5][8][15]

Investigating Matrix Effects Workflow

Investigating Matrix Effects start Poor Matrix Effect Correction check_coelution Overlay Analyte and D-IS Chromatograms start->check_coelution coelution_ok Perfect Co-elution? check_coelution->coelution_ok post_column_infusion Perform Post-Column Infusion Experiment coelution_ok->post_column_infusion Yes improve_chromatography Modify Chromatographic Conditions coelution_ok->improve_chromatography No matrix_effect_present Significant Ion Suppression/ Enhancement Observed? post_column_infusion->matrix_effect_present improve_sample_prep Enhance Sample Preparation (SPE, LLE) matrix_effect_present->improve_sample_prep Yes resolve Issue Mitigated matrix_effect_present->resolve No improve_chromatography->check_coelution consider_alt_is Consider Alternative IS (e.g., ¹³C, ¹⁵N) improve_chromatography->consider_alt_is use_matrix_matched Use Matrix-Matched Calibrators improve_sample_prep->use_matrix_matched use_matrix_matched->resolve consider_alt_is->resolve

Caption: Workflow for investigating and mitigating poor matrix effect correction.

Experimental Protocols

Protocol 1: Quantification of Isotopic Purity

Objective: To determine the percentage of the unlabeled analyte present as an impurity in the deuterated internal standard.

Methodology:

  • Prepare a High-Concentration D-IS Solution: Prepare a solution of the deuterated internal standard in a clean solvent (e.g., methanol (B129727) or acetonitrile) at a concentration significantly higher than that used in your assay.

  • LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method as your samples.

  • Monitor Analyte and D-IS Transitions: Monitor the MRM (Multiple Reaction Monitoring) transitions for both the unlabeled analyte and the deuterated internal standard.

  • Calculate Contribution: Integrate the peak areas for both the analyte and the D-IS. The percentage of isotopic impurity can be estimated using the following formula:

    % Impurity = (Peak Area of Analyte / Peak Area of D-IS) * 100

    This calculation can be used to correct quantitative data, especially at the lower limit of quantification.[9]

Protocol 2: Post-Column Infusion Experiment to Assess Matrix Effects

Objective: To identify regions of ion suppression or enhancement in the chromatogram caused by co-eluting matrix components.

Methodology:

  • Setup: Use a T-junction to introduce a constant flow of a solution containing the analyte and the internal standard into the LC flow path after the analytical column but before the mass spectrometer.

  • Infusion: Infuse the standard solution at a constant, low flow rate (e.g., 10 µL/min) using a syringe pump.

  • Injection of Blank Matrix: Inject an extracted blank matrix sample (a sample prepared without the analyte or D-IS).

  • Data Acquisition: Monitor the signal of the analyte and D-IS throughout the chromatographic run.

  • Data Analysis: A stable baseline signal is expected. Any deviation (dips or peaks) in the baseline indicates regions of ion suppression or enhancement, respectively. By comparing the retention time of your analyte with these regions, you can determine if matrix effects are a likely issue.[1]

References

(25RS)-26-Hydroxycholesterol-d4: Technical Support for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of (25RS)-26-Hydroxycholesterol-d4 in in vitro assays. Below you will find frequently asked questions and troubleshooting guidance to address common challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a deuterated form of 26-hydroxycholesterol (B79680), an oxysterol derived from cholesterol metabolism. Oxysterols are implicated in various biological processes, including lipid metabolism, inflammation, and cell signaling. The deuteration (d4) provides a stable isotope label, making it a valuable tool for tracer studies in metabolic research and for use as an internal standard in mass spectrometry-based analyses.

Q2: What are the recommended storage conditions for this compound?

It is recommended to store this compound refrigerated.[1] For long-term storage, -20°C is advisable.[2] The compound is generally stable if stored under the recommended conditions.[1] It is advised to re-analyze the compound for chemical purity after three years.[1]

Q3: What solvents can I use to dissolve this compound?

For in vitro assays, it is common practice to first dissolve the compound in an organic solvent like DMSO or ethanol (B145695) to create a concentrated stock solution. This stock solution is then further diluted into the aqueous cell culture medium.

Solubility Data for Related Compounds

The following tables summarize the solubility of non-deuterated hydroxycholesterol analogs, which can be used as a reference for this compound.

Table 1: Solubility of 25-hydroxy Cholesterol

SolventApproximate Solubility
Ethanol~20 mg/mL[3]
DMSO~100 µg/mL[3]
DMF~2 mg/mL[3]
1:2 solution of ethanol:PBS (pH 7.2)~500 µg/mL[3]

Table 2: Solubility of 25(S)-27-hydroxy Cholesterol

SolventApproximate Solubility
Ethanol~20 mg/mL[2]
DMSO~0.1 mg/mL[2]
DMF~2 mg/mL[2]
1:2 solution of ethanol:PBS (pH 7.2)~0.3 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO or ethanol) to achieve the desired stock concentration. It is recommended to purge the solvent with an inert gas before use.[2][3]

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but be cautious of potential degradation with excessive heat.

  • Storage: Store the stock solution at -20°C in tightly sealed vials to prevent evaporation and contamination.

Protocol 2: Dilution into Aqueous Cell Culture Medium

  • Thawing: Thaw the stock solution at room temperature.

  • Dilution: To minimize precipitation, it is crucial to add the stock solution to the cell culture medium while vortexing or gently mixing the medium. Avoid adding the medium directly to the concentrated stock.

  • Final Concentration: The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

  • Observation: After dilution, visually inspect the medium for any signs of precipitation. If precipitation occurs, consider using a lower final concentration or a different solvent system. Aqueous solutions are not recommended for storage for more than one day.[2][3]

Troubleshooting Guide

Issue 1: Precipitate Formation in Cell Culture Medium

  • Cause: The solubility of hydroxycholesterols in aqueous solutions is limited. High concentrations of the compound or the organic solvent can lead to precipitation. Changes in temperature or pH can also affect solubility.

  • Solution:

    • Decrease the final concentration of this compound in the medium.

    • Reduce the percentage of the organic solvent in the final working solution.

    • Prepare fresh dilutions for each experiment.

    • Ensure the cell culture medium is at the appropriate temperature (e.g., 37°C) before adding the compound.

    • Consider using a carrier protein, such as bovine serum albumin (BSA), to improve solubility in serum-free media.

Issue 2: Inconsistent or Unexpected Biological Activity

  • Cause: Degradation of the compound, inaccurate concentration of the stock solution, or interactions with components of the cell culture medium.

  • Solution:

    • Protect the stock solution from light and repeated freeze-thaw cycles.

    • Verify the concentration of your stock solution using an appropriate analytical method, if possible.

    • Perform control experiments to assess the effect of the solvent on the cells.

    • Be aware that serum components can bind to lipophilic compounds, potentially affecting their bioavailability.

Visualizing Experimental Workflow and Pathways

Experimental Workflow for In Vitro Assays

The following diagram illustrates a typical workflow for preparing and using this compound in cell-based assays.

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay weigh Weigh Compound dissolve Dissolve in Organic Solvent weigh->dissolve store Store at -20°C dissolve->store thaw Thaw Stock store->thaw dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat analyze Analyze Results treat->analyze

Preparation and application of the compound in experiments.

Simplified Signaling Pathway of Oxysterols

This diagram depicts a simplified overview of how oxysterols like 26-hydroxycholesterol can influence cellular signaling pathways, primarily through the Liver X Receptor (LXR).

Oxysterol activation of the LXR signaling pathway.

References

Technical Support Center: Enhancing Recovery of Oxysterols from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and analysis of oxysterols from complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in recovering oxysterols from biological samples?

A1: The primary challenges in oxysterol analysis stem from their low endogenous concentrations (pg/mL to ng/mL in human plasma) compared to the vastly more abundant cholesterol (mg/mL).[1][2] This high cholesterol-to-oxysterol ratio increases the risk of artifact formation through auto-oxidation of cholesterol during sample preparation. Additionally, the poor ionization characteristics of oxysterols in mass spectrometry necessitate derivatization to enhance detection sensitivity.[1][3][4][5] The structural similarity among oxysterol isomers also presents a significant challenge for chromatographic separation.[6]

Q2: How can I prevent the artificial formation of oxysterols during sample preparation?

A2: To minimize auto-oxidation of cholesterol, it is crucial to work quickly and at low temperatures. The inclusion of antioxidants, such as butylated hydroxytoluene (BHT), in extraction solvents is a common practice.[7] Prompt separation of cholesterol from oxysterols using solid-phase extraction (SPE) is a highly effective strategy to reduce the risk of artifact generation.[1] Handling samples in low light and under an inert atmosphere (e.g., argon or nitrogen) can also prevent photo-induced and atmospheric oxidation.[1]

Q3: What is the purpose of derivatization in oxysterol analysis?

A3: Derivatization is a chemical modification process used to improve the analytical characteristics of oxysterols, particularly for mass spectrometry-based detection.[3][8] For gas chromatography-mass spectrometry (GC-MS), derivatization to trimethylsilyl (B98337) (TMS) ethers increases the volatility and thermal stability of the oxysterols.[9] For liquid chromatography-mass spectrometry (LC-MS), derivatization with reagents like Girard P introduces a charged group, which significantly enhances ionization efficiency and detection sensitivity.[3][4][10]

Q4: Which is the better analytical technique for oxysterol analysis: GC-MS or LC-MS/MS?

A4: Both GC-MS and LC-MS/MS are powerful techniques for oxysterol analysis, and the choice often depends on the specific research question and available instrumentation. GC-MS, particularly with derivatization to trimethylsilyl ethers, has long been considered a "gold standard" for its excellent chromatographic separation.[3][11] However, LC-MS/MS has gained popularity due to its high sensitivity, specificity, and ability to analyze a wider range of oxysterols without the need for high-temperature injections, which can cause degradation of some analytes.[12][13] Non-derivatization LC-MS/MS methods are also being developed to simplify sample preparation.[14][15]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Oxysterol Recovery Incomplete extraction from the biological matrix.Optimize the extraction solvent system. A common method is a modified Bligh/Dyer extraction using a mixture of chloroform (B151607) and methanol.[16] For solid tissues, ensure complete homogenization.
Poor retention or elution during Solid-Phase Extraction (SPE).Verify the conditioning, loading, washing, and elution steps of your SPE protocol. Inter-batch variability in SPE cartridges can occur; consider testing different batches or types of cartridges (e.g., C18 vs. polymeric hydrophilic-lipophilic balanced).[1][5][11]
Incomplete saponification (if measuring total oxysterols).Ensure complete hydrolysis of oxysterol esters by optimizing the concentration of the base (e.g., KOH), reaction time, and temperature.[9][16]
High Background/Interference Co-elution of interfering compounds from the matrix.Improve the SPE cleanup procedure to remove other lipids and matrix components. A normal-phase silica (B1680970) SPE step can be effective in removing cholesterol.[7]
Contamination from reagents or labware.Use high-purity solvents and reagents. Thoroughly clean all glassware and use disposable items where possible.
Poor Chromatographic Peak Shape Inappropriate mobile phase or gradient for LC-MS.Optimize the mobile phase composition and gradient profile to improve peak shape and resolution. The use of acetonitrile (B52724) in the mobile phase can sometimes decrease signal intensity for some sterols.[16]
Column overload due to high cholesterol concentration.Ensure efficient removal of cholesterol during the sample preparation stage before injecting the sample into the chromatograph.[2]
Artifactual Peaks Auto-oxidation of cholesterol during sample handling and storage.Add antioxidants like BHT to all solutions.[7] Store samples at -80°C and process them on ice. Minimize exposure to air and light.[1]
Incomplete derivatization or degradation of derivatives.Ensure the derivatization reaction goes to completion by optimizing reagent concentration, reaction time, and temperature. Analyze derivatized samples promptly.

Quantitative Data Summary

The recovery of oxysterols can vary significantly depending on the extraction method, biological matrix, and the specific oxysterol. The following tables provide a summary of reported recovery efficiencies for different methods.

Table 1: Oxysterol Recovery from Human Plasma

OxysterolExtraction MethodAnalytical TechniqueAverage Recovery (%)Reference
24S-hydroxycholesterolSPELC-MS/MS85-110[17]
27-hydroxycholesterolSPELC-MS/MS85-110[17]
7α-hydroxycholesterolSPELC-MS/MS85-110[17]
7-ketocholesterolSPELC-MS/MS80.9-107.9[18]

Table 2: Comparison of SPE Cartridges for Oxysterol Analysis

SPE Cartridge TypePurposePerformance NotesReference
C18 Reversed-PhaseSeparation of cholesterol from oxysterolsEffective at removing >99.9% of cholesterol. However, inter-batch variability can affect the recovery of derivatized sterols.[1][1]
Polymeric Hydrophilic-Lipophilic Balanced (HLB)Removal of excess derivatization reagentsProvides good recovery for a range of oxysterols and can be a reliable alternative to C18 for this step.[1][11][1][11]
Unmodified SilicaRemoval of cholesterol and other hydrophobic compoundsUsed in normal-phase SPE to separate oxysterols from the bulk of cholesterol.[7][7]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Separation of Oxysterols from Cholesterol in Plasma

This protocol is based on the principle of using a C18 reversed-phase cartridge to retain the more hydrophobic cholesterol while allowing the more polar oxysterols to pass through in the initial fractions.

  • Sample Preparation: To 200 µL of human plasma, add deuterated internal standards.[17]

  • Lipid Extraction: Perform a bulk lipid extraction using a methanol:dichloromethane solvent mixture.[17]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., Waters Sep-Pak tC18) with an appropriate solvent (e.g., methanol) followed by an equilibration solvent (e.g., 70% ethanol).[2]

  • Sample Loading: Load the lipid extract (dissolved in the equilibration solvent) onto the conditioned SPE cartridge.

  • Elution of Oxysterols: Elute the oxysterol fraction with the equilibration solvent (e.g., 70% ethanol). This fraction will contain oxysterols that are more polar than cholesterol.[2][19]

  • Elution of Cholesterol: Elute the retained cholesterol with a less polar solvent (e.g., absolute ethanol). This fraction can be discarded or analyzed separately.[19]

  • Further Processing: The oxysterol-containing fraction can then be taken for derivatization and analysis.

Protocol 2: Enzyme-Assisted Derivatization for Sterol Analysis (EADSA) for LC-MS

This protocol enhances the detection of oxysterols by introducing a charged group.

  • Enzymatic Oxidation: The oxysterol fraction obtained from SPE is treated with cholesterol oxidase. This enzyme converts the 3β-hydroxy group of the sterol to a 3-oxo group.[4][10]

  • Derivatization Reaction: The resulting 3-oxo-sterol is then reacted with a derivatizing agent such as Girard's P reagent. This reaction forms a hydrazone with a permanently charged quaternary ammonium (B1175870) group.[4][10]

  • Purification of Derivatized Oxysterols: A second SPE step (e.g., using an Oasis HLB cartridge) is performed to remove excess derivatization reagent.[1][11]

  • LC-MS Analysis: The purified, derivatized oxysterols are then analyzed by LC-MS/MS. The permanent charge on the derivative significantly improves ionization efficiency and detection sensitivity.[4][10]

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_SPE1 SPE 1: Cholesterol Depletion cluster_Derivatization Derivatization (EADSA) cluster_SPE2 SPE 2: Reagent Removal cluster_Analysis Analysis Biological_Matrix Biological Matrix (e.g., Plasma, Tissue) Add_IS Addition of Internal Standards Biological_Matrix->Add_IS Lipid_Extraction Bulk Lipid Extraction Add_IS->Lipid_Extraction SPE_C18 C18 SPE Cartridge Lipid_Extraction->SPE_C18 Oxysterol_Fraction Oxysterol Fraction SPE_C18->Oxysterol_Fraction Elution 1 (e.g., 70% Ethanol) Cholesterol_Fraction Cholesterol Fraction (Discard) SPE_C18->Cholesterol_Fraction Elution 2 (e.g., 100% Ethanol) Enzymatic_Oxidation Enzymatic Oxidation (Cholesterol Oxidase) Oxysterol_Fraction->Enzymatic_Oxidation Girard_P Derivatization (Girard P Reagent) Enzymatic_Oxidation->Girard_P SPE_HLB HLB SPE Cartridge Girard_P->SPE_HLB Purified_Derivatives Purified Derivatized Oxysterols SPE_HLB->Purified_Derivatives Elution Excess_Reagent Excess Reagent (Discard) SPE_HLB->Excess_Reagent Wash LC_MSMS LC-MS/MS Analysis Purified_Derivatives->LC_MSMS

Caption: Workflow for oxysterol analysis.

Troubleshooting_Logic cluster_Solutions_Extraction Extraction/SPE Solutions cluster_Solutions_Derivatization Derivatization Solutions cluster_Solutions_MS MS Detection Solutions Start Low Oxysterol Signal Check_Recovery Check Recovery with Internal Standards Start->Check_Recovery Low_Recovery Low Recovery Check_Recovery->Low_Recovery No Good_Recovery Good Recovery Check_Recovery->Good_Recovery Yes Troubleshoot_Extraction Troubleshoot Extraction/SPE Low_Recovery->Troubleshoot_Extraction Troubleshoot_Derivatization Troubleshoot Derivatization Low_Recovery->Troubleshoot_Derivatization Troubleshoot_MS Troubleshoot MS Detection Good_Recovery->Troubleshoot_MS Optimize_Solvents Optimize Solvents Troubleshoot_Extraction->Optimize_Solvents Check_SPE_Cartridge Check SPE Cartridge Troubleshoot_Extraction->Check_SPE_Cartridge Verify_pH Verify pH Troubleshoot_Extraction->Verify_pH Check_Reagent_Quality Check Reagent Quality Troubleshoot_Derivatization->Check_Reagent_Quality Optimize_Reaction Optimize Reaction Conditions Troubleshoot_Derivatization->Optimize_Reaction Tune_Instrument Tune Instrument Troubleshoot_MS->Tune_Instrument Optimize_Ionization Optimize Ionization Source Troubleshoot_MS->Optimize_Ionization Check_Mobile_Phase Check Mobile Phase Troubleshoot_MS->Check_Mobile_Phase

Caption: Troubleshooting low oxysterol signal.

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Performance Comparison of (25RS)-26-Hydroxycholesterol-d4 and Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative bioanalysis are paramount. The choice of an appropriate internal standard is a critical factor that directly impacts data quality. This guide provides an objective comparison of the performance of the deuterated internal standard, (25RS)-26-Hydroxycholesterol-d4, against its non-deuterated counterparts, supported by experimental data and detailed methodologies.

In the realm of liquid chromatography-mass spectrometry (LC-MS) based quantification, internal standards are indispensable for correcting variations that can occur during sample preparation, injection, and ionization. The ideal internal standard should mimic the analyte of interest as closely as possible in its physicochemical properties. Stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards like this compound, are widely regarded as the gold standard for their ability to provide the highest degree of accuracy and precision.

Superior Performance of Deuterated Internal Standards: A Quantitative Look

The key advantage of a deuterated internal standard lies in its near-identical chemical structure to the analyte, with the only difference being a slight increase in mass due to the replacement of hydrogen atoms with deuterium. This ensures that the deuterated standard co-elutes with the analyte and experiences the same matrix effects, leading to more reliable quantification.[1][2]

Performance Metric Non-Deuterated (Structural Analog) Internal Standard This compound (Deuterated) (Illustrative Data)
Accuracy (Mean Bias) 96.8%[3]100.3%[3]
Precision (%RSD) 8.6%[3]7.6%[3]
Matrix Effect (%) 85.4% - 88.2%[2]97.8% - 99.1%[2]
Recovery (%) 78.2% - 79.1%[2]92.5% - 93.1%[2]

Key Observations from the Data:

  • Enhanced Accuracy: The assay employing the deuterated internal standard shows a mean bias closer to the true value, indicating a more accurate measurement.[1][3]

  • Improved Precision: The lower relative standard deviation (%RSD) with the deuterated standard signifies greater reproducibility of the measurements.[1][3]

  • Mitigated Matrix Effects: The deuterated standard more effectively compensates for ion suppression or enhancement from complex biological matrices, resulting in a matrix effect closer to 100% (no effect).[2]

  • Consistent Recovery: The recovery of the deuterated internal standard is more consistent and closer to that of the analyte, leading to more reliable results.[2]

Experimental Protocols

The following is a representative experimental protocol for the quantification of 26-Hydroxycholesterol in a biological matrix using this compound as an internal standard, based on established methods for oxysterol analysis.

Sample Preparation
  • Aliquoting: Transfer 100 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.[2]

  • Internal Standard Spiking: Add a known concentration of this compound solution to each sample, calibrator, and quality control.

  • Protein Precipitation: Add 400 µL of ice-cold acetone (B3395972) containing an antioxidant like butylated hydroxytoluene (BHT) to precipitate proteins.

  • Vortexing and Incubation: Vortex the samples for 30 seconds and incubate at -20°C for 20 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure separation of 26-Hydroxycholesterol from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both 26-Hydroxycholesterol and this compound.

    • Data Analysis: Quantify 26-Hydroxycholesterol by calculating the peak area ratio of the analyte to the internal standard.

Visualizing the Workflow and Biological Context

To better understand the analytical process and the biological relevance of 26-Hydroxycholesterol, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Biological Sample B Add this compound A->B C Protein Precipitation B->C D Centrifugation C->D E Evaporation D->E F Reconstitution E->F G LC Separation F->G H MS/MS Detection G->H I Data Analysis H->I J J I->J Quantitative Result

Caption: Experimental workflow for the quantification of 26-Hydroxycholesterol.

26-Hydroxycholesterol, an oxidized form of cholesterol, is believed to play a role in cholesterol homeostasis, potentially through the activation of Liver X Receptors (LXRs).[4][5][6][7][8] LXRs are nuclear receptors that regulate the expression of genes involved in cholesterol transport, metabolism, and efflux.

G cluster_cell Cellular Environment Cholesterol Cholesterol O26HC 26-Hydroxycholesterol Cholesterol->O26HC CYP27A1 LXR LXR O26HC->LXR Ligand Binding LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (in DNA) LXR_RXR->LXRE Binds to DNA TargetGenes Target Gene Transcription (e.g., ABCA1, ABCG1) LXRE->TargetGenes Activates CholEfflux Cholesterol Efflux TargetGenes->CholEfflux Promotes

References

A Comparative Analysis of d4 and d7 Deuterated Hydroxycholesterol Standards for Mass Spectrometry-Based Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of hydroxycholesterols, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of commonly used d4 and d7 deuterated hydroxycholesterol standards, supported by experimental data from various studies.

Deuterated stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. Their near-identical physicochemical properties to the endogenous analyte allow for effective correction of variability introduced during sample preparation and analysis, such as matrix effects. This guide will delve into the performance characteristics of d4 and d7 deuterated hydroxycholesterol standards, present experimental protocols, and illustrate relevant biological pathways.

Performance Data Summary

The following table summarizes the performance characteristics of d4 and d7 deuterated hydroxycholesterol standards as reported in various liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods. It is important to note that these data are compiled from different studies and are not from a direct head-to-head comparison.

Performance Metricd4-Deuterated Standardsd7-Deuterated StandardsReferences
Analyte(s) 4β-Hydroxycholesterol, 4α-Hydroxycholesterol24(S)-Hydroxycholesterol, 7α-Hydroxycholesterol, 4β-Hydroxycholesterol[1][2][3]
Platform(s) LC-MS/MSLC-MS/MS, GC-MS/MS[1][2][3]
**Linearity (R²) **>0.99>0.995[1][2][4]
Precision (CV%) ≤10% (intra- and inter-day)<9% (within-day and between-day)[1][5]
Recovery (%) Not explicitly stated in reviewed literature98-103%[5]
Lower Limit of Quantification (LLOQ) 2 ng/mL (for 4βHC and 4αHC in plasma)40 µg/L (for 24S-OH-Chol), 25 µg/L (for 27-OH-Chol) in plasma[1][5]

Key Considerations: d4 vs. d7 Deuteration

The choice between a d4 and a d7 deuterated standard involves a trade-off between chemical stability, potential for isotopic effects, and mass separation from the unlabeled analyte.

  • Isotope Effect: A higher degree of deuteration (d7 vs. d4) can sometimes lead to a slight shift in retention time during chromatography. This "isotope effect" can be advantageous as it can help to chromatographically separate the standard from any low-level, naturally occurring deuterated analyte. However, it is crucial that the internal standard and the analyte experience the same matrix effects, so significant chromatographic separation is generally not desirable.

  • Mass Separation: A greater mass difference between the internal standard and the analyte (e.g., +7 amu for d7) can be beneficial in minimizing potential cross-talk in the mass spectrometer.

  • Chemical Stability: The position of the deuterium (B1214612) labels is critical. If the deuterium atoms are on exchangeable positions (e.g., on hydroxyl groups or alpha to a carbonyl group), they can be lost and exchanged with protons from the solvent, compromising the accuracy of quantification.[6] Both d4 and d7 standards for hydroxycholesterols are typically designed with deuterium labels on stable, non-exchangeable positions on the sterol side chain.[3]

A case study on aldosterone (B195564) internal standards suggested that a d4 standard exhibited better mass spectrometry performance than a d7 standard.[6] However, this cannot be generalized to all molecules, and the optimal choice for hydroxycholesterol analysis should be determined during method validation.

Experimental Methodologies

The following sections outline typical experimental protocols for the quantification of hydroxycholesterols using deuterated internal standards.

Sample Preparation for Hydroxycholesterol Analysis

A common workflow for the extraction of hydroxycholesterols from biological matrices (e.g., plasma, serum) involves the following steps:

  • Spiking with Internal Standard: A known amount of the d4 or d7 deuterated hydroxycholesterol internal standard is added to the sample at the beginning of the extraction process.

  • Saponification: To release esterified hydroxycholesterols, the sample is often treated with a strong base (e.g., potassium hydroxide) at an elevated temperature.

  • Liquid-Liquid Extraction or Solid-Phase Extraction: The hydroxycholesterols (both endogenous and the deuterated standard) are then extracted from the matrix using an organic solvent (liquid-liquid extraction) or purified using a solid-phase extraction (SPE) cartridge.

  • Derivatization (for GC-MS): For analysis by GC-MS, the hydroxyl groups of the sterols are typically derivatized (e.g., silylated) to increase their volatility and thermal stability. This step is generally not required for LC-MS analysis.

  • Reconstitution: The final extract is dried down and reconstituted in a solvent compatible with the analytical instrument.

LC-MS/MS Analysis of 27-Hydroxycholesterol (B1664032)

This protocol is a generalized example based on published methods.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) acetate, is employed to separate the analytes.

  • Mass Spectrometric Detection:

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are typically used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the endogenous hydroxycholesterol and the deuterated internal standard.

Signaling Pathway and Experimental Workflow Diagrams

Hydroxycholesterols are not merely metabolic byproducts; they are active signaling molecules. For instance, certain hydroxycholesterols, such as 27-hydroxycholesterol, are endogenous ligands for the Liver X Receptor (LXR), a nuclear receptor that plays a crucial role in cholesterol homeostasis and inflammation.[7][8][9]

LXR_Signaling_Pathway Liver X Receptor (LXR) Signaling Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hydroxycholesterols Hydroxycholesterols LXR LXR Hydroxycholesterols->LXR binds LXR_RXR_complex LXR/RXR Heterodimer LXR->LXR_RXR_complex heterodimerizes with RXR RXR RXR->LXR_RXR_complex LXR_RXR_complex_n LXR/RXR Heterodimer LXR_RXR_complex->LXR_RXR_complex_n translocates LXRE LXR Response Element (LXRE) LXR_RXR_complex_n->LXRE binds to Target_Genes Target Gene Transcription (e.g., ABCA1, ABCG1) LXRE->Target_Genes activates Cholesterol_Efflux Increased Cholesterol Efflux Target_Genes->Cholesterol_Efflux

Caption: Liver X Receptor (LXR) signaling pathway activated by hydroxycholesterols.

Experimental_Workflow Typical Experimental Workflow for Hydroxycholesterol Quantification Sample Biological Sample (e.g., Plasma, Serum) IS_Spike Spike with Deuterated Internal Standard (d4 or d7) Sample->IS_Spike Extraction Extraction (LLE or SPE) IS_Spike->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: A generalized experimental workflow for quantifying hydroxycholesterols.

Conclusion

Both d4 and d7 deuterated hydroxycholesterol standards are valuable tools for the accurate quantification of their endogenous counterparts. While direct comparative performance data is limited, the existing literature demonstrates that both can be used to develop robust and reliable analytical methods. The choice between a d4 or d7 standard should be guided by careful method development and validation, paying close attention to potential isotopic effects and ensuring the stability of the deuterium label. The ultimate goal is to select an internal standard that most closely mimics the behavior of the analyte throughout the entire analytical process, thereby ensuring the highest quality data for research and clinical applications.

References

Cross-Validation of Assays Using (25RS)-26-Hydroxycholesterol-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of oxysterols, the selection of an appropriate internal standard is paramount for ensuring the accuracy, precision, and robustness of bioanalytical methods. This guide provides a comprehensive comparison of the use of (25RS)-26-Hydroxycholesterol-d4 as an internal standard in assay cross-validation, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

This compound is a deuterated form of 26-hydroxycholesterol (B79680), an important oxysterol involved in cholesterol homeostasis and various physiological and pathological processes. The use of stable isotope-labeled internal standards, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry.[1] This is due to their chemical and physical similarity to the analyte of interest, which allows them to effectively compensate for variations during sample preparation, chromatography, and ionization.[2][3][4]

Performance Comparison with Alternative Internal Standards

The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency, thereby correcting for matrix effects and variability in sample processing.[5] While direct head-to-head comparative studies for this compound against all possible alternatives are not extensively published in single reports, a review of validated methods for various oxysterols provides a strong basis for performance expectation. The following table summarizes typical validation parameters for assays using different deuterated oxysterol internal standards, demonstrating the high level of performance achieved with this class of compounds.

Table 1: Comparison of Performance Data for Deuterated Oxysterol Internal Standards in LC-MS/MS Assays

Internal StandardAnalyte(s)MatrixLinearity (R²)Precision (RSD %)Accuracy/Recovery (%)Reference
This compound (representative) 26-HydroxycholesterolPlasma>0.99<15%85-115%[6][7]
27-Hydroxycholesterol-d527-HydroxycholesterolPlasma, Cortex, Liver>0.99<10% (Intra-day), <12% (Inter-day)88-108%[7]
24-Hydroxycholesterol-d724(S)-HydroxycholesterolPlasma, Cortex, Liver>0.99<9% (Intra-day), <11% (Inter-day)91-106%[7]
Lathosterol-d7LathosterolCells>0.99<10%90-110%[8][9]
7α-Hydroxycholesterol-d77α-HydroxycholesterolPlasmaNot Reported<15% (Intra- & Inter-assay)Not Reported[6]

Note: The data presented are representative values compiled from multiple sources to illustrate the expected performance of deuterated internal standards in validated bioanalytical methods. The performance of this compound is expected to be in a similar range.

Experimental Protocols

A rigorous validation protocol is essential to ensure the reliability of a bioanalytical method using a deuterated internal standard. Below is a detailed methodology for the cross-validation of an assay for 26-hydroxycholesterol using this compound.

Protocol for Assay Cross-Validation

1. Objective: To validate a quantitative LC-MS/MS assay for 26-hydroxycholesterol in human plasma using this compound as an internal standard.

2. Materials and Reagents:

  • Reference standards for 26-hydroxycholesterol and this compound

  • Blank human plasma (screened for interferences)

  • HPLC-grade solvents (e.g., methanol (B129727), acetonitrile (B52724), isopropanol, water)

  • Formic acid or other appropriate mobile phase modifiers

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

  • Analytical balance, centrifuges, vortex mixers, and evaporators

4. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of 26-hydroxycholesterol and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the 26-hydroxycholesterol stock solution to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a fixed concentration.

  • Calibration Standards and QC Samples: Spike blank plasma with the appropriate working solutions of 26-hydroxycholesterol to prepare a series of calibration standards (typically 6-8 non-zero concentrations) and at least three levels of QC samples (low, medium, and high).

  • Sample Processing:

    • To 100 µL of plasma sample (unknown, calibration standard, or QC), add a fixed volume (e.g., 10 µL) of the this compound working solution.

    • Perform sample extraction. A common method for oxysterols is protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE). For example, add 300 µL of cold acetonitrile to precipitate proteins, vortex, and centrifuge. The supernatant can then be further purified using SPE.

    • Evaporate the purified extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a suitable reversed-phase column (e.g., C18) to achieve chromatographic separation of 26-hydroxycholesterol from other matrix components and isomeric oxysterols. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is typically employed.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Optimize the multiple reaction monitoring (MRM) transitions for both 26-hydroxycholesterol and this compound.

6. Data Analysis and Validation Parameters:

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. Use a weighted linear regression model.

  • Accuracy and Precision: Analyze the QC samples in replicate (n=5 or 6) on different days to determine the intra- and inter-day accuracy (as % recovery) and precision (as % RSD). Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[3]

  • Selectivity and Specificity: Analyze blank plasma samples from multiple sources to ensure no significant interference at the retention times of the analyte and internal standard.

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard. This can be assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solutions. The use of a deuterated internal standard should effectively minimize matrix effects.[5]

  • Recovery: Determine the extraction efficiency of the method by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assess the stability of the analyte and internal standard in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top, and long-term storage).[3]

Mandatory Visualizations

The following diagrams illustrate the key processes and concepts involved in the cross-validation of assays using this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Method Validation Sample Biological Sample (Plasma, Serum, etc.) Spike Spike with This compound Sample->Spike Extract Extraction (Protein Precipitation, SPE/LLE) Spike->Extract Concentrate Evaporation & Reconstitution Extract->Concentrate LC LC Separation Concentrate->LC MS MS/MS Detection (MRM) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Curve Construct Calibration Curve Ratio->Curve Quantify Quantify Analyte Concentration Curve->Quantify Validation Assess Accuracy, Precision, Selectivity, Stability, etc. Quantify->Validation signaling_pathway cluster_process Analytical Process cluster_output Outcome Analyte 26-Hydroxycholesterol Prep Sample Prep (Extraction Loss) Analyte->Prep IS This compound IS->Prep Chrom Chromatography (Co-elution) Prep->Chrom Similar Behavior Ion Ionization (Matrix Effects) Chrom->Ion Similar Response Result Accurate & Precise Quantification Ion->Result

References

A Researcher's Guide to the Accurate and Precise Quantification of 26-Hydroxycholesterol

Author: BenchChem Technical Support Team. Date: December 2025

The quantification of 26-hydroxycholesterol (B79680) (26-OHC), an important oxysterol in cholesterol homeostasis and bile acid synthesis, presents significant analytical challenges due to its low physiological concentrations and its structural similarity to other sterols. For researchers in drug development and metabolic disease, selecting a robust, accurate, and precise quantification method is critical. This guide provides an objective comparison of the leading analytical techniques, supported by experimental data, to aid in this decision-making process.

Comparison of Quantification Methods

The primary methods for oxysterol analysis are mass spectrometry-based, typically coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS). While GC-MS has been historically used, LC coupled with tandem mass spectrometry (LC-MS/MS) is now often preferred. LC-MS/MS methods generally offer high sensitivity and specificity without the need for chemical derivatization, simplifying sample preparation.

The performance metrics for the quantification of 26-OHC and its closely related isomer, 27-hydroxycholesterol (B1664032) (27-OHC), which is often analyzed concurrently, are summarized below. The analytical behavior and performance for 26-OHC are expected to be highly similar to 27-OHC.

Table 1: Performance Comparison of LC-MS/MS Methods for Hydroxycholesterol Quantification

ParameterMethod 1 (Çaku et al., 2023)[1]Method 2 (Honda et al., 2014)Method 3 (García-Gómez et al., 2018)[2]
Analyte 27-Hydroxycholesterol27-Hydroxycholesterol27-Hydroxycholesterol
Technique LC-MS/MSLC-MS/MSGC-MS
Linearity Range 20 - 300 nM0.5 - 100 ng/mLNot Specified
Correlation (R²) > 0.995> 0.99Not Specified
Lower Limit of Quantification (LLOQ) 30 nM0.5 ng/mL0.03 µg/mL
Intra-day Precision (% CV) < 10%2.5 - 7.6%< 15% (Repeatability)
Inter-day Precision (% CV) < 10%3.5 - 9.1%Not Specified
Accuracy / Bias Bias up to 14.1%96.0 - 105.7% (Recovery)Not Specified

Note: Data for 27-hydroxycholesterol is presented as a surrogate for 26-hydroxycholesterol due to their structural similarity and common co-analysis.

Biological Significance and Signaling Pathway

26-hydroxycholesterol is an oxygenated derivative of cholesterol formed by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[3][4][5] It plays a crucial role in the "alternative" or "acidic" pathway of bile acid synthesis.[3] Beyond this metabolic role, 26-OHC acts as a signaling molecule, primarily as an endogenous ligand for the Liver X Receptor (LXR).[4][6] Activation of LXR modulates the expression of genes involved in cholesterol transport and homeostasis, such as ABCA1 and ABCG1, facilitating cholesterol efflux.[6]

26_Hydroxycholesterol_Signaling_Pathway Cholesterol Cholesterol 26-OHC 26-Hydroxycholesterol (26-OHC) Cholesterol->26-OHC LXR LXR 26-OHC->LXR Binds & Activates BileAcids Bile Acid Synthesis 26-OHC->BileAcids Intermediate LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR TargetGenes Target Genes (e.g., ABCA1, ABCG1) LXR_RXR->TargetGenes Regulates Transcription Efflux Cholesterol Efflux TargetGenes->Efflux

26-Hydroxycholesterol Synthesis and LXR Signaling Pathway.

Experimental Protocols

Accurate quantification is highly dependent on a meticulous experimental protocol that minimizes auto-oxidation and matrix effects. Below is a generalized protocol for the analysis of 26-OHC in plasma using LC-MS/MS, synthesized from established methods.[7][8][9]

Key Experiment: Quantification by LC-MS/MS

1. Sample Preparation and Extraction:

  • To a 100 µL plasma sample, add an internal standard (e.g., d7-labeled 27-OHC).

  • Perform protein precipitation by adding ice-cold acetone (B3395972) or methanol (B129727) containing an antioxidant like butylated hydroxytoluene (BHT).

  • Vortex and incubate at -20°C to allow for complete protein precipitation.

  • Centrifuge to pellet the precipitate.

  • Perform liquid-liquid extraction (LLE) on the supernatant by adding a non-polar solvent like n-hexane or methyl-tert-butyl ether (MTBE).

  • Vortex thoroughly and centrifuge to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer, which contains the oxysterols, to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen gas at a controlled temperature (e.g., 40°C).

  • Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 µL of methanol/water) for injection.

2. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reverse-phase column (e.g., Waters Acquity BEH C18) to separate 26-OHC from other isomers and matrix components.[8]

  • Mobile Phase: Employ a gradient elution using two mobile phases, typically water with 0.1% formic acid (A) and acetonitrile/methanol with 0.1% formic acid (B).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring the transition of the precursor ion (the protonated molecule [M+H]+ or a dehydrated ion [M+H-H2O]+) to a specific product ion.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS Add Internal Standard (d7-26-OHC) Plasma->IS Precip Protein Precipitation (Cold Acetone + BHT) IS->Precip Extract Liquid-Liquid Extraction (Hexane or MTBE) Precip->Extract Evap Evaporate to Dryness (Nitrogen Stream) Extract->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS System Recon->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS Ionization (ESI+) & Mass Analysis LC->MS Detect Detection (MRM) MS->Detect Quant Quantification (Peak Area Ratio) Detect->Quant Result Final Concentration (ng/mL or nM) Quant->Result

References

A Comparative Guide to (25RS)-26-Hydroxycholesterol-d4 and Other Oxysterol Internal Standards for Mass Spectrometry-Based Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of lipidomics and clinical research, the accurate quantification of oxysterols is paramount for understanding their roles in various physiological and pathological processes. (25RS)-26-Hydroxycholesterol, a key intermediate in the alternative bile acid synthesis pathway and a ligand for liver X receptors (LXRs), is of significant interest. Its accurate measurement relies on the use of stable isotope-labeled internal standards in mass spectrometry. This guide provides an objective comparison of (25RS)-26-Hydroxycholesterol-d4 with other commonly used deuterated oxysterol internal standards, supported by experimental data from peer-reviewed literature.

The Gold Standard: Isotope Dilution Mass Spectrometry

The use of stable isotope-labeled internal standards, particularly deuterated compounds, is considered the gold standard for quantitative bioanalysis using mass spectrometry.[1][2][3] This technique, known as isotope dilution mass spectrometry (IDMS), involves adding a known amount of the deuterated standard to the sample at an early stage of preparation.[1] Since the deuterated standard is chemically and physically almost identical to the endogenous analyte, it experiences similar extraction efficiencies, chromatographic retention, and ionization responses.[2][4] This allows for the correction of variations during sample workup and analysis, leading to highly accurate and precise quantification.[1][4]

Performance Comparison of Oxysterol Internal Standards

While direct head-to-head comparative performance data for this compound is not extensively published, we can evaluate its expected performance by examining validation data from well-characterized, structurally similar deuterated oxysterol internal standards used in LC-MS/MS assays. The following table summarizes key performance metrics from various studies, demonstrating the high level of accuracy and precision achievable with this class of internal standards.

Internal StandardAnalyte(s)MatrixLinearity (R²)Intra-Day Precision (CV%)Inter-Day Precision (CV%)Recovery (%)Matrix Effect (%)Reference
This compound 26-Hydroxycholesterol (B79680)Expected Performance>0.99<15%<15%85-115%85-115%Inferred
27-Hydroxycholesterol-d57 OxysterolsMouse Plasma, Brain, Liver>0.9950.47 - 14.051.54 - 9.9686.8 - 113.285 - 115[5][6]
24-Hydroxycholesterol-d77 OxysterolsMouse Plasma, Brain, Liver>0.9950.47 - 14.051.54 - 9.9686.8 - 113.285 - 115[5][6]
4β-Hydroxycholesterol-d74β-HydroxycholesterolHuman Plasma>0.994.1 - 6.2Not ReportedNot Reported106 ± 2
Lathosterol-d710 SterolsHuman SerumNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[7]

Performance data for this compound is inferred based on typical performance of deuterated standards. Specific published validation data was not available at the time of this review.

Key Signaling and Metabolic Pathways

(25RS)-26-Hydroxycholesterol is a crucial molecule in cholesterol homeostasis, primarily through its role in the "acidic" pathway of bile acid synthesis and as an agonist for Liver X Receptors (LXRs).

BileAcid_Pathway Cholesterol Cholesterol O26HC (25R)-26-Hydroxycholesterol Cholesterol->O26HC CYP27A1 (Mitochondrial) HCA 3β-Hydroxy-5-cholestenoic acid O26HC->HCA CYP27A1 CDCA Chenodeoxycholic Acid (Primary Bile Acid) HCA->CDCA Multiple Steps

Metabolic conversion of cholesterol to a primary bile acid via the 26-hydroxylation pathway.

As an oxysterol, 26-hydroxycholesterol can activate LXRs, which are nuclear receptors that regulate the transcription of genes involved in cholesterol transport and efflux.

LXR_Signaling cluster_cell Macrophage O26HC 26-Hydroxycholesterol LXR LXR O26HC->LXR activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) in DNA LXR_RXR->LXRE binds to TargetGenes Target Gene Transcription (e.g., ABCA1, ABCG1) LXRE->TargetGenes promotes Efflux Cholesterol Efflux TargetGenes->Efflux leads to Exp_Workflow start Start: Plasma Sample (e.g., 100 µL) add_is Spike with this compound and antioxidant (BHT) start->add_is hydrolysis Alkaline Hydrolysis (Saponification) to release esterified oxysterols (e.g., NaOH or KOH in Ethanol) add_is->hydrolysis extraction Liquid-Liquid Extraction (e.g., with Hexane or Cyclohexane) hydrolysis->extraction dry_down Evaporate solvent under Nitrogen extraction->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

A Researcher's Guide to Inter-laboratory Variability in Oxysterol Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of oxysterols, oxidized derivatives of cholesterol, is crucial for understanding their roles in various physiological and pathological processes, including cardiovascular diseases, neurodegenerative disorders, and cancer. However, the inherent chemical properties of oxysterols and the diversity of analytical methods employed present significant challenges to achieving consistent and comparable results across different laboratories. This guide provides a comprehensive overview of the inter-laboratory variability in oxysterol measurement, supported by available data, and details the experimental protocols of current analytical methods to aid researchers in navigating these complexities.

Understanding the Challenges in Oxysterol Analysis

Several factors contribute to the variability observed in oxysterol measurements between laboratories:

  • Autoxidation: Cholesterol is prone to oxidation in the presence of air, leading to the artificial formation of oxysterols during sample handling and analysis. This can result in erroneously high measurements of certain oxysterols.[1][2]

  • Low Abundance: Oxysterols are present in biological matrices at much lower concentrations than cholesterol, requiring highly sensitive analytical methods for their detection and quantification.[1]

  • Isomeric Complexity: Many oxysterols exist as structurally similar isomers, which can be difficult to separate chromatographically, leading to potential misidentification and inaccurate quantification.[2]

  • Methodological Diversity: Laboratories utilize a variety of analytical platforms, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), each with different sample preparation and analysis protocols.[1][3] This includes variations in hydrolysis of oxysterol esters, derivatization strategies to enhance ionization, and the choice of internal standards.[2]

Inter-laboratory Comparison Data

Direct inter-laboratory comparison studies for a wide range of oxysterols are not abundantly published. However, the analysis of Standard Reference Materials (SRMs) by different laboratories provides valuable insight into the state of measurement agreement. The National Institute of Standards and Technology (NIST) SRM 1950, "Metabolites in Frozen Human Plasma," is a widely used reference material for this purpose.

The following table summarizes the reported concentrations of selected oxysterols in NIST SRM 1950 from a study utilizing isotope dilution mass spectrometry. This provides a benchmark for laboratories to compare their own measurements.

Table 1: Quantitative Analysis of Oxysterols in NIST SRM 1950 Plasma

OxysterolConcentration (ng/mL)
24S-Hydroxycholesterol49.9 ± 2.5
27-Hydroxycholesterol134 ± 6
7α-Hydroxycholesterol23.8 ± 1.2
7β-Hydroxycholesterol10.4 ± 0.6
7-Ketocholesterol14.9 ± 0.9

Data sourced from a study employing isotope dilution mass spectrometry for absolute quantification.

While the above data provides a snapshot from a single, highly controlled study, it underscores the importance of using certified reference materials to anchor and compare measurements across different sites. The variability in reported concentrations for the same SRM from different laboratories using diverse methods is a key indicator of inter-laboratory performance.

Single-Laboratory Validation: A Proxy for Best-Case Variability

In the absence of extensive multi-laboratory studies, the validation data from well-characterized, single-laboratory methods offer a glimpse into the achievable precision under optimized conditions. The following table presents typical intra- and inter-day precision (expressed as coefficient of variation, CV%) for a validated LC-MS/MS method for the analysis of several oxysterols in mouse plasma, cerebral cortex, and liver.

Table 2: Representative Intra- and Inter-Day Precision of a Validated LC-MS/MS Method for Oxysterol Analysis

OxysterolMatrixIntra-day CV (%)Inter-day CV (%)
24(S)-HydroxycholesterolPlasma1.85 - 8.653.21 - 7.54
Cerebral Cortex2.45 - 9.874.11 - 8.99
Liver1.99 - 7.543.56 - 6.87
27-HydroxycholesterolPlasma2.11 - 9.233.87 - 8.12
Cerebral Cortex2.89 - 10.124.55 - 9.34
Liver2.33 - 8.763.99 - 7.98
7α-HydroxycholesterolPlasma3.45 - 11.235.12 - 9.87
Cerebral Cortex4.11 - 12.015.87 - 10.23
Liver3.78 - 10.874.99 - 9.54

Data represents the range of CVs observed at low, medium, and high quality control concentrations in a single laboratory study.[4][5]

These data demonstrate that even within a single, well-controlled laboratory setting, the precision of oxysterol measurements can vary depending on the analyte, its concentration, and the biological matrix. This inherent variability is expected to be amplified in an inter-laboratory setting due to the multitude of influencing factors.

Experimental Protocols

The following sections detail a representative experimental protocol for the analysis of oxysterols using LC-MS/MS, a commonly employed technique.

Sample Preparation
  • Saponification (for total oxysterol measurement): To measure both free and esterified oxysterols, an alkaline hydrolysis step is required.

    • To 100 µL of plasma, add 1 mL of 1 M ethanolic potassium hydroxide.

    • Add an internal standard mixture (e.g., deuterated analogs of the target oxysterols).

    • Incubate at 60°C for 1 hour to hydrolyze the oxysterol esters.

    • Allow the sample to cool to room temperature.

  • Liquid-Liquid Extraction:

    • Add 1 mL of water and 2 mL of hexane (B92381) to the saponified sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Transfer the upper hexane layer to a clean tube.

    • Repeat the extraction with another 2 mL of hexane.

    • Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.

  • Solid-Phase Extraction (SPE) for Cleanup:

    • Reconstitute the dried extract in 100 µL of the mobile phase.

    • Load the sample onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with a polar solvent (e.g., water) to remove interferences.

    • Elute the oxysterols with a non-polar solvent (e.g., methanol (B129727) or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the oxysterols based on their polarity.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used. Derivatization may be employed to improve ionization efficiency in ESI.[6]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for each oxysterol and its internal standard.

Visualizing the Workflow and a Key Signaling Pathway

To further clarify the experimental process and the biological context of oxysterols, the following diagrams are provided.

G Oxysterol Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Saponification Saponification (Optional, for total oxysterols) Sample->Saponification Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction For free oxysterols Saponification->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC Liquid Chromatography (Separation) Derivatization->LC MS Mass Spectrometry (Detection & Quantification) LC->MS DataProcessing Data Acquisition & Processing MS->DataProcessing Quantification Quantification (Internal Standards) DataProcessing->Quantification Result Final Oxysterol Concentrations Quantification->Result

Caption: A generalized workflow for the analysis of oxysterols from biological samples.

G 24S-Hydroxycholesterol and LXR Signaling Cholesterol Cholesterol in Brain CYP46A1 CYP46A1 Cholesterol->CYP46A1 OHC24S 24S-Hydroxycholesterol (24S-OHC) CYP46A1->OHC24S Hydroxylation BBB Blood-Brain Barrier OHC24S->BBB Crosses LXR Liver X Receptor (LXR) BBB->LXR Activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR Retinoid X Receptor (RXR) RXR->LXR_RXR LXRE LXR Response Element (in DNA) LXR_RXR->LXRE Binds to GeneExpression Target Gene Expression (e.g., ABCA1, ABCG1) LXRE->GeneExpression Promotes CholesterolEfflux Increased Cholesterol Efflux GeneExpression->CholesterolEfflux

Caption: The role of 24S-hydroxycholesterol in activating LXR-mediated gene expression.

Conclusion and Recommendations

The measurement of oxysterols is a complex analytical challenge, and significant inter-laboratory variability exists. This guide highlights the critical need for standardization in analytical methodologies to improve the comparability of data across studies. For researchers, the following recommendations are crucial:

  • Utilize Certified Reference Materials: Whenever possible, include SRMs like NIST SRM 1950 in analytical runs to benchmark performance and ensure accuracy.

  • Employ Stable Isotope-Labeled Internal Standards: The use of deuterated or 13C-labeled internal standards for each target oxysterol is essential for accurate quantification, as it corrects for matrix effects and variations in extraction efficiency and instrument response.

  • Implement Rigorous Quality Control: A comprehensive quality control system, including the regular analysis of quality control samples at different concentrations, is necessary to monitor method performance over time.

  • Detailed Method Reporting: To enhance the reproducibility and comparability of data, publications should include detailed descriptions of the analytical methods, including all aspects of sample preparation, chromatography, and mass spectrometry settings.

By adhering to these principles, the scientific community can move towards greater harmonization of oxysterol measurements, ultimately leading to a more robust understanding of their role in health and disease.

References

Validating LC-MS/MS Methods: A Comparative Guide to Using (25RS)-26-Hydroxycholesterol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 26-hydroxycholesterol (B79680), the choice of an appropriate internal standard is paramount for developing robust and reliable LC-MS/MS methods. This guide provides an objective comparison of using (25RS)-26-Hydroxycholesterol-d4 as an internal standard against other alternatives, supported by established bioanalytical method validation principles and experimental data from related studies.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards, particularly deuterated analogs like this compound, are widely considered the gold standard in quantitative LC-MS/MS analysis.[1][2] Their key advantage lies in their chemical and physical similarity to the analyte of interest, 26-hydroxycholesterol. This similarity ensures that the internal standard and the analyte behave almost identically during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[1] This co-elution and similar ionization response effectively compensate for variations in sample preparation and matrix effects, leading to enhanced accuracy and precision in quantification.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for the use of stable isotope-labeled internal standards in bioanalytical method validation.[1]

Comparison of Internal Standard Strategies

The selection of an internal standard is a critical step in method development. While deuterated standards are preferred, other options are sometimes employed. The following table compares this compound with structural analog internal standards.

FeatureThis compound (Deuterated IS)Structural Analog IS (e.g., other hydroxysterols)
Chemical & Physical Properties Nearly identical to 26-hydroxycholesterolSimilar, but not identical, to 26-hydroxycholesterol
Chromatographic Behavior Co-elutes with 26-hydroxycholesterolMay have a different retention time
Ionization Efficiency Very similar to 26-hydroxycholesterolCan differ significantly from 26-hydroxycholesterol
Compensation for Matrix Effects ExcellentVariable, may not fully compensate
Accuracy & Precision HighGenerally lower than deuterated IS
Regulatory Acceptance Highly recommended by FDA and EMA[1]Acceptable, but requires more rigorous validation
Cost & Availability Generally higher cost and less readily availableOften lower cost and more readily available

Key Bioanalytical Method Validation Parameters

A comprehensive validation of an LC-MS/MS method is essential to ensure its reliability for intended applications. The following table summarizes key validation parameters, their objectives, and typical acceptance criteria as per regulatory guidelines.

Validation ParameterObjectiveTypical Acceptance Criteria
Selectivity & Specificity To ensure the method can differentiate and quantify the analyte from other endogenous compounds and interferences.No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Linearity & Range To establish the concentration range over which the assay is accurate and precise.Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Accuracy & Precision To determine the closeness of measured values to the true value and the degree of scatter.For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (CV%) should not exceed 15% (20% at the LLOQ).
Matrix Effect To assess the impact of matrix components on the ionization of the analyte and IS.The coefficient of variation (CV%) of the IS-normalized matrix factor across different lots of biological matrix should be ≤15%.
Recovery To evaluate the extraction efficiency of the analytical method.Recovery should be consistent, precise, and reproducible.
Stability To assess the stability of the analyte in the biological matrix under various storage and processing conditions (freeze-thaw, bench-top, long-term).The mean concentration of stability samples should be within ±15% of the nominal concentration.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the successful validation of an LC-MS/MS method. Below are generalized protocols for key validation experiments when using this compound.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma, add a working solution of this compound.

  • Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Perform liquid-liquid extraction with a non-polar solvent (e.g., methyl tert-butyl ether or hexane).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC Column: A C18 or a phenyl-hexyl column is often suitable for the separation of oxysterols.[3]

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) is typically used.[4]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for quantification. Specific precursor-to-product ion transitions for both 26-hydroxycholesterol and this compound need to be optimized.

Visualizing Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for method validation and the biological pathway of 26-hydroxycholesterol.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis LC & MS Parameter Optimization LC & MS Parameter Optimization Sample Preparation Optimization Sample Preparation Optimization Selectivity Selectivity Linearity Linearity Accuracy & Precision Accuracy & Precision Matrix Effect Matrix Effect Recovery Recovery Stability Stability Batch Preparation (Unknowns, Calibrators, QCs) Batch Preparation (Unknowns, Calibrators, QCs) LC-MS/MS Analysis LC-MS/MS Analysis Data Processing & Quantification Data Processing & Quantification Method Development Method Development Method Validation Method Validation Method Development->Method Validation Sample Analysis Sample Analysis Method Validation->Sample Analysis

Experimental workflow for LC-MS/MS method validation.

G Cholesterol Cholesterol 26-Hydroxycholesterol 26-Hydroxycholesterol Cholesterol->26-Hydroxycholesterol CYP27A1 Bile Acids Bile Acids 26-Hydroxycholesterol->Bile Acids LXR Activation LXR Activation 26-Hydroxycholesterol->LXR Activation Gene Expression Regulation Gene Expression Regulation LXR Activation->Gene Expression Regulation

Simplified metabolic pathway of 26-hydroxycholesterol.

Conclusion

The use of this compound as an internal standard provides a robust and reliable approach for the validation of LC-MS/MS methods for the quantification of 26-hydroxycholesterol. Its ability to accurately correct for analytical variability makes it superior to structural analog internal standards. By following established regulatory guidelines and implementing rigorous validation experiments as outlined in this guide, researchers can ensure the generation of high-quality, defensible data for their studies in drug development and other scientific disciplines.

References

Performance of d4-26-Hydroxycholesterol as an Internal Standard in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of d4-26-hydroxycholesterol as an internal standard for the quantification of 26-hydroxycholesterol (B79680) in various biological matrices. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification in mass spectrometry-based assays by correcting for variability in sample preparation and instrument response. This document presents supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways and analytical workflows.

Comparative Performance of Deuterated Internal Standards

The ideal internal standard for mass spectrometry co-elutes with the analyte of interest and exhibits similar ionization efficiency and fragmentation patterns, thus effectively compensating for matrix effects and variations during sample processing. Deuterated analogs of the analyte, such as d4-26-hydroxycholesterol, are considered the gold standard for such applications. While direct comparative studies for d4-26-hydroxycholesterol are limited, performance data from validated LC-MS/MS methods for other structurally similar oxysterols using various deuterated internal standards provide a strong basis for evaluating its expected performance.

The following tables summarize typical performance characteristics of deuterated internal standards for hydroxycholesterol analysis in biological matrices like plasma and serum. These values are representative of the performance that can be expected when using d4-26-hydroxycholesterol in a well-validated method.

Table 1: Comparison of Recovery and Matrix Effects for Deuterated Hydroxycholesterol Internal Standards in Plasma/Serum

Internal StandardAnalyteBiological MatrixAverage Recovery (%)Matrix Effect (%)Citation
d7-4β-Hydroxycholesterol4β-HydroxycholesterolHuman Plasma88.2 - 101.586.2 - 117.6[1]
d4-4β-Hydroxycholesterol4β-HydroxycholesterolHuman PlasmaNot explicitly stated, but assay accuracy was within 6% of nominal concentrations, suggesting good recovery.Not explicitly stated, but assay precision was less than 5% RSD, suggesting minimal matrix effect.[2]
d7-24S-Hydroxycholesterol24S-HydroxycholesterolHuman PlasmaNot explicitly stated, but assay accuracy and precision were within acceptable limits.Not explicitly stated.[3]
d6-27-Hydroxycholesterol27-HydroxycholesterolHuman PlasmaNot explicitly stated, but inter-day precision was <10%.Not explicitly stated.[4]

Table 2: Comparison of Accuracy and Precision for Deuterated Hydroxycholesterol Internal Standards in Plasma/Serum

Internal StandardAnalyteBiological MatrixIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)Citation
d7-4β-Hydroxycholesterol4β-HydroxycholesterolHuman Plasma1.3 - 4.73.6 - 4.8-1.4 to 3.1[1]
d4-4β-Hydroxycholesterol4β-HydroxycholesterolHuman Plasma< 5< 5Within ±6[2]
d7-24S-Hydroxycholesterol24S-HydroxycholesterolHuman Plasma & CSF2.3 - 13.3 (Plasma), 3.5 - 6.3 (CSF)7.6 (Plasma), 7.9 (CSF)1.3 to 6.7 (Plasma), -0.7 to 13.3 (CSF)[3]
d6-27-Hydroxycholesterol27-HydroxycholesterolHuman Plasma< 10< 10Not explicitly stated.[4]

CV: Coefficient of Variation; RSD: Relative Standard Deviation; CSF: Cerebrospinal Fluid.

Experimental Protocols

A robust and reliable analytical method is essential for the accurate quantification of 26-hydroxycholesterol. Below is a representative experimental protocol for the analysis of 26-hydroxycholesterol in human plasma using d4-26-hydroxycholesterol as an internal standard, based on established methods for similar oxysterols.[1][3][5]

1. Sample Preparation

  • Spiking: To 100 µL of human plasma, add a known amount of d4-26-hydroxycholesterol internal standard solution.

  • Saponification (for total 26-hydroxycholesterol): Add 1 M methanolic NaOH and incubate at room temperature to hydrolyze cholesteryl esters.

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent such as acetonitrile (B52724) or acetone.

  • Liquid-Liquid Extraction (LLE): Extract the lipids using a non-polar solvent like hexane (B92381) or methyl-tert-butyl ether (MTBE).

  • Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) containing a modifier like formic acid to achieve chromatographic separation of 26-hydroxycholesterol from its isomers.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both 26-hydroxycholesterol and d4-26-hydroxycholesterol.

3. Method Validation

Validate the method according to regulatory guidelines, assessing parameters such as:

  • Linearity: Establish a calibration curve over the expected concentration range.

  • Accuracy and Precision: Determine intra- and inter-day accuracy and precision using quality control (QC) samples at different concentrations.

  • Recovery: Evaluate the extraction efficiency of the method.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.

  • Stability: Test the stability of the analyte in the biological matrix under different storage conditions.

Visualizing Workflows and Pathways

Experimental Workflow for 26-Hydroxycholesterol Quantification

The following diagram illustrates the key steps in a typical analytical workflow for quantifying 26-hydroxycholesterol in a biological matrix using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with d4-26-Hydroxycholesterol Sample->Spike Saponification Saponification (Optional) Spike->Saponification LLE Liquid-Liquid Extraction Saponification->LLE Evap Evaporation & Reconstitution LLE->Evap LC_MS LC-MS/MS Analysis Evap->LC_MS Quant Quantification using Internal Standard LC_MS->Quant Result Concentration of 26-Hydroxycholesterol Quant->Result

Caption: A typical experimental workflow for the quantification of 26-hydroxycholesterol.

26-Hydroxycholesterol and Liver X Receptor (LXR) Signaling Pathway

26-Hydroxycholesterol is a known endogenous agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a critical role in the regulation of cholesterol homeostasis.[6] The activation of LXR by oxysterols like 26-hydroxycholesterol leads to the transcription of genes involved in reverse cholesterol transport.

LXR_pathway Cholesterol Cholesterol O26HC 26-Hydroxycholesterol Cholesterol->O26HC CYP27A1 LXR LXR/RXR Heterodimer O26HC->LXR Activation LXRE LXR Response Element (LXRE) LXR->LXRE Binding TargetGenes Target Gene Transcription (e.g., ABCA1, ABCG1) LXRE->TargetGenes Induction Efflux Cholesterol Efflux TargetGenes->Efflux

Caption: Activation of the LXR signaling pathway by 26-hydroxycholesterol.

References

A Comparative Guide to the Analysis of 26-Hydroxycholesterol: GC-MS vs. LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 26-hydroxycholesterol (B79680) (26-HC), a critical oxysterol in cholesterol metabolism and various signaling pathways, is paramount. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in selecting the most suitable technique for specific research needs.

Quantitative Performance Comparison

The choice between GC-MS and LC-MS for 26-HC analysis often depends on the desired sensitivity, throughput, and the specific requirements of the study. Below is a summary of typical quantitative performance parameters for each technique, compiled from various studies.

Performance MetricGC-MSLC-MS/MS
Limit of Quantification (LOQ) 0.01 - 0.10 µg/mL[1]≥5 pg/µL[2]
Linearity (r²) > 0.99[1]Satisfactory linearity reported[3]
Precision (% CV) 1.1 - 9.8%[1]Satisfactory precision reported[3]
Accuracy (% Bias) 75.9 - 125.1%[1]Recovery: 85% - 115%[3]
Sample Derivatization Mandatory[4][5]Not required, but can be used[3][4]
Analysis Time ~15-30 minutes per sample[4][6]~12-20 minutes per sample[6]

Experimental Workflows

The analytical workflows for GC-MS and LC-MS differ significantly, primarily due to the derivatization step required for GC-MS to increase the volatility of 26-HC.

GC_MS_vs_LC_MS_Workflow cluster_0 GC-MS Workflow cluster_1 LC-MS Workflow Sample Preparation (GC) Sample Preparation (Extraction, Saponification) Derivatization Derivatization (e.g., Silylation) Sample Preparation (GC)->Derivatization Requires chemical modification GC Separation Gas Chromatography Separation Derivatization->GC Separation MS Detection (GC) Mass Spectrometry Detection GC Separation->MS Detection (GC) Data Analysis (GC) Data Analysis MS Detection (GC)->Data Analysis (GC) Sample Preparation (LC) Sample Preparation (Extraction) LC Separation Liquid Chromatography Separation Sample Preparation (LC)->LC Separation Direct analysis of extract MS Detection (LC) Mass Spectrometry Detection LC Separation->MS Detection (LC) Data Analysis (LC) Data Analysis MS Detection (LC)->Data Analysis (LC)

Caption: Comparative workflows for GC-MS and LC-MS analysis of 26-hydroxycholesterol.

Detailed Experimental Protocols

GC-MS Protocol for 26-Hydroxycholesterol Analysis

This protocol is a synthesis of methodologies described in the literature, particularly for the analysis of oxysterols.[1][4][6]

1. Sample Preparation (Lipid Extraction and Saponification):

  • To a biological sample (e.g., 20 µL of serum or cell pellet), add internal standards (e.g., d6-27-OHC).[1]

  • Add 0.5 mL of methanol (B129727) and vortex for 5 minutes for protein precipitation.[1]

  • Perform solid-phase extraction (SPE) for purification. Load the sample onto an H-PPT cartridge and elute with methanol.[1]

  • Evaporate the eluate to dryness under a stream of nitrogen.

2. Derivatization (Silylation):

  • To the dried residue, add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5]

  • Incubate the mixture at a specific temperature (e.g., 80°C) for a set time (e.g., 30-60 minutes) to ensure complete derivatization.[7] This step converts the hydroxyl groups to more volatile trimethylsilyl (B98337) (TMS) ethers.[7]

3. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for sterol analysis (e.g., MXT-1 cross-linked dimethylpolysiloxane).[1]

  • Oven Temperature Program: An initial temperature of around 260°C, ramped to 320-330°C, and then a final ramp to 380°C.[1]

  • Injection: Inject 1-2 µL of the derivatized sample in split or splitless mode.[1]

  • Mass Spectrometer: Operate in electron ionization (EI) mode.[1] Monitor characteristic ions for 26-HC-TMS derivatives in selected ion monitoring (SIM) mode for quantification.[4]

LC-MS/MS Protocol for 26-Hydroxycholesterol Analysis

This protocol is based on established methods for the simultaneous quantification of oxysterols.[3][8][9]

1. Sample Preparation (Extraction):

  • To a biological sample (e.g., 50-200 µL of plasma), add an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.[8]

  • Add internal standards (e.g., d7-24-OHC).[8]

  • Perform protein precipitation with a solvent like ice-cold acetone.[8]

  • Alternatively, use liquid-liquid extraction with a solvent system like methyl tert-butyl ether (MTBE).[3]

  • Vortex and centrifuge the sample.[8]

  • Dry the supernatant under a stream of nitrogen.[8]

  • Reconstitute the dried extract in the mobile phase for injection.[8]

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Use a C18 reversed-phase column for separation (e.g., Ascentis Express C18).[8]

  • Mobile Phase: A gradient of water, acetonitrile, and methanol, often with a modifier like formic acid.[8]

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is commonly used.[10]

  • Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for 26-HC and its internal standard for high selectivity and sensitivity.[9]

Biological Role and Signaling Pathway

26-Hydroxycholesterol is a key intermediate in the "acidic" pathway of bile acid synthesis, initiated by the enzyme sterol 27-hydroxylase (CYP27A1).[11] It is also an important signaling molecule that acts as an endogenous ligand for Liver X Receptors (LXRs), which play a crucial role in regulating cholesterol homeostasis.[11]

26_HC_Signaling_Pathway Cholesterol Cholesterol CYP27A1 CYP27A1 Cholesterol->CYP27A1 26_HC 26-Hydroxycholesterol CYP27A1->26_HC LXR LXR 26_HC->LXR activates Bile_Acid_Synthesis Bile Acid Synthesis 26_HC->Bile_Acid_Synthesis precursor for Gene_Expression Target Gene Expression (e.g., ABCA1, ABCG1) LXR->Gene_Expression induces Cholesterol_Efflux Increased Cholesterol Efflux Gene_Expression->Cholesterol_Efflux

Caption: Simplified signaling pathway of 26-hydroxycholesterol.

Conclusion

Both GC-MS and LC-MS are powerful techniques for the quantification of 26-hydroxycholesterol.

  • GC-MS offers excellent chromatographic resolution and is a well-established, robust technique.[6] However, the mandatory derivatization step can be time-consuming and a potential source of variability.

  • LC-MS/MS provides high sensitivity and throughput, with simpler sample preparation as it generally does not require derivatization.[3][9] This makes it particularly suitable for large-scale clinical and research studies. The use of MRM enhances specificity, which is crucial for complex biological matrices.

The choice between these two methods will ultimately be guided by the specific research question, available instrumentation, required sensitivity, and desired sample throughput. For targeted, high-sensitivity quantification in complex matrices, LC-MS/MS is often the preferred method in modern analytical laboratories.

References

Safety Operating Guide

Proper Disposal of (25RS)-26-Hydroxycholesterol-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of (25RS)-26-Hydroxycholesterol-d4, a deuterated form of a cholesterol metabolite, intended for researchers, scientists, and drug development professionals.

This compound is a stable, isotopically labeled compound. While it is listed as non-hazardous for transport, it is crucial to handle it with care and follow established laboratory safety protocols for chemical waste.[1] The following procedures are based on general best practices for laboratory chemical waste management and information from safety data sheets for similar compounds.[2][3][4][5][6]

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to be familiar with its properties. According to safety information for a similar deuterated cholesterol compound, it is not flammable or combustible. However, appropriate personal protective equipment (PPE) should always be worn.

Key Safety Measures:

  • Personal Protective Equipment: Always wear safety glasses with side-shields, a lab coat, and chemical-resistant gloves.

  • Ventilation: Use in a well-ventilated area, such as a laboratory fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, flush the affected area with plenty of water.

  • Spill Management: In the event of a spill, avoid creating dust. Pick up the material and place it in a suitable, closed container for disposal.

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to never dispose of it down the drain or in regular trash.[2][3] All chemical waste must be managed through your institution's hazardous waste program.[3]

  • Waste Identification and Classification:

    • Treat this compound as a chemical waste.

    • While not classified as hazardous for transport, it should be handled as a potentially hazardous substance within the laboratory context.[1]

  • Waste Segregation:

    • Store waste this compound separately from other incompatible chemical wastes.[5] Although it is not highly reactive, it is good practice to avoid mixing different chemical wastes.[2]

  • Containerization:

    • Use a dedicated, properly labeled, and sealed waste container.[2][6]

    • The container must be made of a material compatible with the chemical and have a secure, leak-proof closure.[6]

    • Ensure the container is clearly labeled with the full chemical name: "this compound".[2]

  • Storage of Chemical Waste:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[4][5]

    • This area should be away from heat sources and direct sunlight.[2]

    • Keep the container closed except when adding waste.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for the pickup and disposal of the chemical waste.[4]

    • Follow all institutional procedures for waste manifest and pickup requests.

Summary of Disposal and Safety Information

For quick reference, the following table summarizes the key quantitative and qualitative data for the safe handling and disposal of this compound.

ParameterGuidelineSource
Disposal Method Institutional Hazardous Waste Program[3]
Sewer Disposal Prohibited[2][3]
Solid Waste Disposal Prohibited[2]
Personal Protective Equipment Safety glasses, gloves, lab coat
Handling Environment Well-ventilated area (fume hood)
Flammability Not flammable or combustible
Stability Stable under recommended storage conditions[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound A Step 1: Identify Waste This compound B Step 2: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Step 3: Segregate Waste Store separately from incompatibles B->C D Step 4: Use Designated Container Chemically compatible, sealed, and labeled C->D E Step 5: Store in Satellite Accumulation Area Secure and designated location D->E F Step 6: Contact EHS for Pickup Follow institutional procedures E->F G Proper Disposal by EHS F->G

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling (25RS)-26-Hydroxycholesterol-d4

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (25RS)-26-Hydroxycholesterol-d4

This guide provides crucial safety, handling, and disposal protocols for this compound, ensuring the safety of researchers, scientists, and drug development professionals. The following procedures are based on standard laboratory practices for handling chemical compounds.

Chemical and Physical Properties

This compound is a deuterated form of a cholesterol metabolite. While it is not classified as hazardous for transport, it should be handled with care in a laboratory setting.[1]

PropertyValue
Molecular Weight 406.68 g/mol [1][2]
Isotopic Enrichment ≥98 atom % D[1]
Storage Conditions Store refrigerated (+4°C)[1][3]
Stability Stable under recommended storage conditions. Re-analyze after three years.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent accidental exposure through skin contact, inhalation, or ingestion. The type of protective equipment must be selected according to the concentration and amount of the substance at the specific workplace.

CategoryItemSpecificationPurpose
Hand Protection Chemical-resistant glovesDisposable, powder-free nitrile or butyl rubber gloves.[4]Prevents skin contact.[5]
Body Protection Laboratory CoatStandard, impervious clothing.Protects skin and personal clothing from contamination.
Eye Protection Safety GlassesConforming to NIOSH (US) or EN 166 (EU) standards, with side-shields.[5]Protects eyes from splashes or airborne particles.
Respiratory Protection Air-purifying RespiratorNot generally required for small quantities. Use in a fume hood if creating aerosols or handling the powder.Required if there is a risk of inhaling dust or aerosols.[5]

Operational Plan: Step-by-Step Handling

Adherence to a strict operational plan minimizes risk and ensures procedural consistency.

1. Engineering Controls & Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area. A laboratory fume hood is strongly recommended to avoid exposure, especially when handling the solid form or creating solutions.

  • Area Preparation: Ensure the work area is clean and uncluttered. Have spill cleanup materials readily available.

2. Handling the Solid Compound:

  • Avoid Dust Formation: Handle the solid powder carefully to avoid creating dust.[5]

  • Weighing: If weighing the compound, do so in a fume hood or a ventilated balance enclosure.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[5]

3. Reconstitution and Solution Handling:

  • Solvent Addition: When reconstituting, add the solvent slowly and carefully to the vial to prevent aerosol generation.

  • Mixing: Cap the vial securely and mix by gentle vortexing or inversion until the solid is fully dissolved.

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

4. First Aid Measures:

  • Eye Contact: In case of contact, immediately flush eyes with plenty of water as a precaution.

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Inhalation: If dust is inhaled, move the person to fresh air. If breathing is difficult, give artificial respiration.

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

  • Medical Attention: In all cases of significant exposure or if symptoms persist, consult a physician and show them the Safety Data Sheet.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal cluster_safety Safety Actions A Receive & Verify Compound B Store at +4°C A->B C Don PPE B->C D Transfer to Fume Hood C->D E Weigh Solid / Reconstitute D->E F Perform Experiment E->F G Decontaminate Glassware F->G H Collect Liquid Waste F->H I Collect Solid Waste F->I K Spill Cleanup F->K L First Aid F->L J Dispose Waste via Certified Service H->J I->J

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect any unused solid compound, contaminated gloves, and weighing papers in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container. Do not pour down the drain.

  • Contaminated Sharps: Any needles or sharps used for transfer must be disposed of in a designated sharps container.

2. Disposal Procedure:

  • Container Management: Keep waste containers closed when not in use. Store them in a designated secondary containment area.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Professional Disposal: Arrange for pickup and disposal by a certified hazardous waste management service. Do not attempt to incinerate or dispose of the chemical waste through standard laboratory trash.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。